Product packaging for 3-Phenyl-1,8-naphthyridin-2(1H)-one(Cat. No.:CAS No. 5174-92-5)

3-Phenyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B2634052
CAS No.: 5174-92-5
M. Wt: 222.247
InChI Key: BILQDKWMYLRKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenyl-1,8-naphthyridin-2(1H)-one (CAS 5174-92-5) is an organic compound with the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol . It is a derivative of the 1,8-naphthyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . The 1,8-naphthyridine core is a fused diazanaphthalene system and serves as a key building block for compounds with a broad spectrum of pharmacological activities . Scientific literature indicates that derivatives based on the 1-phenyl-1,8-naphthyridin-2-one skeleton have been investigated as precursors to novel classes of potent nonsteroidal anti-inflammatory agents, with some compounds demonstrating activity profiles similar to glucocorticoids in research models . Furthermore, 1,8-naphthyridine derivatives are widely recognized for their significant anti-infective properties, with the first such drug, nalidixic acid, being a DNA gyrase inhibitor . This highlights the scaffold's established role in targeting key biological pathways. As a specific derivative, this compound presents a valuable opportunity for researchers to explore new structure-activity relationships and develop novel bioactive molecules. It should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O B2634052 3-Phenyl-1,8-naphthyridin-2(1H)-one CAS No. 5174-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-12(10-5-2-1-3-6-10)9-11-7-4-8-15-13(11)16-14/h1-9H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILQDKWMYLRKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Characterization of 3-Phenyl-1,8-naphthyridin-2(1H)-one: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical techniques used to characterize the chemical structure of 3-Phenyl-1,8-naphthyridin-2(1H)-one. The following sections present expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on the analysis of structurally similar compounds. This guide also outlines the standard experimental protocols for these analytical methods.

Spectroscopic Data Summary

Due to the limited availability of published experimental data for the exact molecule this compound, the following tables summarize the expected spectroscopic data. This data is extrapolated from closely related analogs, primarily 1,7-diphenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, and serves as a reference for the characterization of the target compound.

NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.0 - 12.0br s-N1-H
~8.5 - 8.7dd~4.5, 1.5H-7
~8.0 - 8.2s-H-4
~7.8 - 8.0dd~8.0, 1.5H-5
~7.2 - 7.6m-Phenyl H, H-6

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~162.0C-2
~154.0C-8a
~149.0C-7
~138.0C-4a
~137.0Phenyl C1'
~135.0C-4
~129.0 - 130.0Phenyl CH
~128.0Phenyl CH
~127.0C-3
~122.0C-5
~116.0C-6
IR Spectroscopic Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 2800BroadN-H stretch (amide)
~3100 - 3000MediumC-H stretch (aromatic)
~1660 - 1680StrongC=O stretch (amide)
~1600, ~1580, ~1450Medium-StrongC=C and C=N stretches (aromatic rings)
~750, ~700StrongC-H bend (out-of-plane, monosubstituted benzene)
Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
~222[M]⁺
~223[M+H]⁺
~194[M-CO]⁺
~193[M-H-CO]⁺
~167[M-C₂H₂O-H]⁺
~77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key analytical experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a Bruker Avance spectrometer, or equivalent, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Use a spectral width of 16 ppm.

    • Set the relaxation delay to 1.0 seconds.

    • Acquire 16 scans.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire spectra at room temperature.

    • Use a spectral width of 240 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire 1024 scans.

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.

  • Data Acquisition:

    • Record the spectrum in the range of 4000 to 400 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Thermo Scientific Q Exactive or equivalent.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to 3.5 kV.

    • Maintain the source temperature at 150 °C.

    • Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

    • For fragmentation studies (MS/MS), select the precursor ion corresponding to [M+H]⁺ and apply collision-induced dissociation (CID) with varying collision energies.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Overall workflow for the synthesis and characterization of this compound.

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Compound This compound Proton_NMR 1H NMR (Proton Environment) Compound->Proton_NMR Carbon_NMR 13C NMR (Carbon Skeleton) Compound->Carbon_NMR Functional_Groups Functional Group Identification (C=O, N-H, C=C) Compound->Functional_Groups Molecular_Weight Molecular Weight Determination ([M+H]+) Compound->Molecular_Weight Structure_Elucidation Final Structure Elucidation Proton_NMR->Structure_Elucidation Carbon_NMR->Structure_Elucidation Functional_Groups->Structure_Elucidation Fragmentation Fragmentation Pattern (Structural Fragments) Molecular_Weight->Fragmentation Fragmentation->Structure_Elucidation

Caption: Logical relationships in the spectroscopic analysis of this compound.

The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a promising class of heterocyclic compounds.

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this core have shown significant potential in the development of novel therapeutic agents for a wide range of diseases, including cancer, bacterial and viral infections, and inflammatory disorders.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the key biological activities, experimental evaluation protocols, and underlying molecular mechanisms of 1,8-naphthyridine derivatives.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of 1,8-naphthyridine derivatives against a variety of human cancer cell lines.[4][5][6] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[6][7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various 1,8-naphthyridine derivatives have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of representative IC50 values is presented in Table 1.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 47 MIAPaCa (Pancreatic)0.41[5]
K-562 (Leukemia)0.77[5]
Compound 36 PA-1 (Ovarian)1.19[5]
Compound 29 PA-1 (Ovarian)0.41[5]
SW620 (Colon)1.4[5]
Compound 12 HBL-100 (Breast)1.37[4]
Compound 17 KB (Oral)3.7[4]
Compound 22 SW-620 (Colon)3.0[4]
Derivative 10c MCF7 (Breast)1.47[8]
Derivative 8d MCF7 (Breast)1.62[8]
Derivative 4d MCF7 (Breast)1.68[8]
Mechanism of Action: Topoisomerase II Inhibition

A primary mechanism by which certain 1,8-naphthyridine derivatives, such as the clinical candidate Vosaroxin, exert their anticancer effects is through the inhibition of topoisomerase II.[1][9] These compounds act as topoisomerase II poisons, stabilizing the transient DNA-enzyme cleavage complex. This leads to the accumulation of double-strand DNA breaks, which subsequently triggers cell cycle arrest and apoptosis.[1][4]

Topoisomerase_II_Inhibition cluster_replication DNA Replication cluster_inhibition Inhibition by 1,8-Naphthyridine Derivative DNA_Helix DNA Double Helix Topoisomerase_II Topoisomerase II DNA_Helix->Topoisomerase_II Binding Cleaved_DNA Transient DNA Double-Strand Break Topoisomerase_II->Cleaved_DNA Cleavage Re-ligated_DNA Re-ligated DNA Cleaved_DNA->Re-ligated_DNA Re-ligation Stabilized_Complex Stabilized Cleavage Complex Cleaved_DNA->Stabilized_Complex Intercalation & Stabilization Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Stabilized_Complex Apoptosis Apoptosis Stabilized_Complex->Apoptosis Blocks Re-ligation

Mechanism of Topoisomerase II Inhibition.

Antimicrobial Activity

1,8-Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid being one of the earliest quinolone antibiotics.[3] Modern derivatives continue to show potent activity against a range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[10][11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Representative MIC values are provided in Table 2.

Compound IDBacterial StrainMIC (µg/mL)Reference
ANA-12 Mycobacterium tuberculosis H37Rv6.25[10]
ANA-7 Mycobacterium tuberculosis H37Rv12.5[10]
ANA-8 Mycobacterium tuberculosis H37Rv12.5[10]
ANA-10 Mycobacterium tuberculosis H37Rv12.5[10]
Compound 14 S. aureus ATCC 259231.95[12]
E. coli ATCC 352181.95[12]
E. coli ATCC 259221.95[12]
3-TNB (in combination with Lomefloxacin) E. coli 063.2 (from 16)[7]
Mechanism of Action: DNA Gyrase Inhibition

The primary antibacterial mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[12][13] By binding to the enzyme-DNA complex, these compounds prevent the re-ligation of the DNA strands after cleavage, leading to the accumulation of double-strand breaks and subsequent bacterial cell death.[14][15]

DNA_Gyrase_Inhibition Supercoiled_DNA Bacterial Supercoiled DNA DNA_Gyrase DNA Gyrase Supercoiled_DNA->DNA_Gyrase Binding Cleavage_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Ternary Complex Cleavage_Complex->Stabilized_Complex Inhibition Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Stabilized_Complex Cell_Death Bacterial Cell Death Stabilized_Complex->Cell_Death Inhibition of DNA Replication

Mechanism of DNA Gyrase Inhibition.

Anti-inflammatory Activity

Several 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[16] They have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of key inflammatory molecules. Table 3 summarizes the IC50 values for the inhibition of these mediators.

Compound IDInflammatory MediatorIC50 (µM)Cell LineReference
HSR2104 NO18.3BV2 (Microglia)[1]
TNF-α15.8BV2 (Microglia)[1]
IL-621.4BV2 (Microglia)[1]
HSR2101 TNF-α25.1BV2 (Microglia)[1]
HSR2107 TNF-α29.5BV2 (Microglia)[1]
Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of 1,8-naphthyridine derivatives are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[7] By inhibiting the activation of NF-κB, these compounds can suppress the transcription of genes encoding pro-inflammatory cytokines and enzymes. Additionally, some derivatives have been shown to inhibit the PI3K/Akt and JAK/STAT signaling pathways.[7]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK NFkB_IkB NF-κB/IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->IKK Inhibition

Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Complete cell culture medium

  • Test compounds (1,8-naphthyridine derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: The following day, treat the cells with various concentrations of the 1,8-naphthyridine derivatives (typically in a final volume of 200 µL per well). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds (1,8-naphthyridine derivatives)

  • Positive control antibiotic

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the 1,8-naphthyridine derivatives in the microtiter plate wells containing MHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the absorbance at 600 nm.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (1,8-naphthyridine derivatives)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the 1,8-naphthyridine derivatives orally or intraperitoneally to the test groups of animals. Administer the vehicle to the control group and the reference drug to the positive control group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Experimental and Drug Discovery Workflow

The discovery and development of novel 1,8-naphthyridine derivatives as therapeutic agents typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of 1,8-Naphthyridine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (Cytotoxicity, Antimicrobial, etc.) Purification->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies Lead_Optimization->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Drug Discovery Workflow for 1,8-Naphthyridine Derivatives.

Conclusion

The 1,8-naphthyridine scaffold represents a versatile and promising platform for the discovery of new drugs with a wide range of therapeutic applications. The potent anticancer, antimicrobial, and anti-inflammatory activities demonstrated by various derivatives underscore the importance of continued research in this area. This technical guide provides a foundational resource for scientists and researchers, offering a comprehensive overview of the biological activities, experimental methodologies, and mechanisms of action associated with this important class of compounds. Further exploration and optimization of 1,8-naphthyridine derivatives hold the potential to deliver novel and effective treatments for a multitude of human diseases.

References

Antimicrobial and Antimycobacterial Potential of 3-Phenyl-1,8-naphthyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a promising framework in medicinal chemistry due to its wide array of biological activities. This technical guide focuses on 3-Phenyl-1,8-naphthyridine derivatives, summarizing their antimicrobial and antimycobacterial efficacy, detailing the experimental protocols used for their evaluation, and illustrating their mechanism of action.

Quantitative Antimicrobial and Antimycobacterial Activity

A series of 3- and 4-phenyl-1,8-naphthyridine derivatives have been synthesized and evaluated for their in vitro activity against various microbial strains. The quantitative data, primarily Minimum Inhibitory Concentration (MIC) and percentage of inhibition, are summarized below.

Table 1: Antimycobacterial Activity of 3-Phenyl-1,8-naphthyridine Derivatives against Mycobacterium tuberculosis H37Rv

Compound IDModificationsMIC (µg/mL)% Inhibition (at 6.25 µg/mL)Reference
2a Phenyl at C4, Piperidinyl at C2 & C76.25>90[1][2]
4a Phenyl at C4, Piperidinyl at C7-91[1][2]
4d Phenyl at C4, Morpholinyl at C7-99[1][2]
8a Phenyl at C3, Piperidinyl at C2 & C76.25>90[1][2]
8d Phenyl at C3, Morpholinyl at C2 & C76.25>90[1][2]
8i Phenyl at C3, Piperidinyl at C2, Morpholinyl at C7-98[1][2]
ANA-12 1,8-naphthyridine-3-carbonitrile derivative6.25-[3]
ANC-2, ANA-1, ANA 6-8, ANA-10 1,8-naphthyridine-3-carbonitrile derivatives12.5-[3]

Structure-Activity Relationship (SAR) Insights: The data suggests that the presence of a piperidinyl group at positions 2 or 7 of the naphthyridine ring is effective for antimycobacterial activity.[1][2] In contrast, the introduction of a morpholinyl group in the same positions can lead to a decrease in activity.[1][2]

Table 2: Antimicrobial Activity of 3-Phenyl-1,8-naphthyridine Derivatives

Compound ClassTarget OrganismMIC RangeReference
1,8-Naphthyridine-3-thiosemicarbazidesStaphylococcus aureus6-7 mM[4]
1,8-Naphthyridine-3-(1,3,4-oxadiazoles)Staphylococcus aureus6-7 mM[4]
1,8-Naphthyridine-3-thiosemicarbazidesMycobacterium smegmatis5.4-7.1 mM[4]
1,8-Naphthyridine-3-(1,3,4-oxadiazoles)Mycobacterium smegmatis5.4-7.1 mM[4]
General 3- or 4-phenyl derivativesStaphylococcus aureus (Gram-positive)Not specified[1][2]
General 3- or 4-phenyl derivativesEscherichia coli (Gram-negative)Not specified[1][2]

Mechanism of Action: Inhibition of DNA Gyrase

The primary mechanism of action for 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting the ligase activity of these enzymes, the derivatives cause an accumulation of single- and double-strand DNA breaks, ultimately leading to bacterial cell death.[5]

Mechanism_of_Action Mechanism of Action: Inhibition of Bacterial DNA Gyrase cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA Relaxed Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase binds to Supercoiled Supercoiled DNA (Required for replication) Gyrase->Supercoiled introduces negative supercoils Inhibition Inhibition of Ligase Activity Gyrase->Inhibition Replication DNA Replication & Cell Division Supercoiled->Replication Inhibitor 3-Phenyl-1,8-naphthyridine Derivative Inhibitor->Gyrase targets Damage DNA Strand Breaks (Cleavage Complex Stabilized) Inhibition->Damage Death Bacterial Cell Death Damage->Death

Caption: Inhibition of DNA gyrase by 3-Phenyl-1,8-naphthyridine derivatives.

Experimental Protocols

The evaluation of novel antimicrobial compounds follows a structured workflow from synthesis to detailed biological characterization.

Experimental_Workflow General Workflow for Antimicrobial Drug Discovery A Synthesis of 3-Phenyl-1,8-naphthyridine Derivatives B Structural Confirmation (NMR, LCMS, etc.) A->B C Primary Screening: Antimycobacterial Assay (MABA) B->C D Primary Screening: Antimicrobial Assay (Broth Microdilution) B->D E Identification of 'Hit' Compounds (MIC ≤ 12.5 µg/mL) C->E D->E F Secondary Screening: Cytotoxicity Assay (e.g., MTT) E->F Active Compounds H Structure-Activity Relationship (SAR) Analysis E->H G Determination of Selectivity Index (SI) F->G G->H I Lead Optimization H->I

Caption: A typical workflow for the discovery and evaluation of novel antimicrobials.

3.1. Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA method is a widely used, reliable, and low-cost assay for determining the MIC of compounds against Mycobacterium tuberculosis.[6][7][8]

  • Inoculum Preparation: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC enrichment until it reaches the logarithmic growth phase. The culture is then diluted to a turbidity equivalent to the McFarland No. 1 standard.[7]

  • Plate Preparation: The test compounds are serially diluted in a 96-well microplate. Control wells (no drug) and sterility controls (no bacteria) are included.[7][9]

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well. The plate is sealed and incubated at 37°C for 5-7 days.[7]

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well, and the plate is re-incubated for 24 hours.[7]

  • Result Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9]

3.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the MIC of antimicrobial agents against bacteria.[10][11]

  • Media Preparation: A suitable broth medium (e.g., Mueller-Hinton Broth) is prepared according to the target bacteria's requirements.[11]

  • Plate Preparation: In a 96-well microtiter plate, serial dilutions of the test compounds are prepared in the broth.[10]

  • Inoculum Preparation and Inoculation: The target bacterial strain is cultured and diluted to a standardized concentration (typically 5 x 10^5 CFU/mL). This suspension is then added to each well of the microtiter plate.[11]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[10][11]

  • Result Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[10]

3.3. Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess the viability and proliferation of cells, providing a measure of a compound's cytotoxicity.[12][13]

  • Cell Seeding: A suitable mammalian cell line (e.g., human embryonic kidney cells) is seeded into a 96-well plate and incubated to allow for cell attachment.[3][12]

  • Compound Exposure: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).[12]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the solution is measured using a spectrophotometer. The cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) can be determined.[12] The Selectivity Index (SI), calculated as IC50 / MIC, is often used to evaluate the compound's therapeutic potential.[3]

References

3-Phenyl-1,8-naphthyridin-2(1H)-one: A Technical Guide to its Function as a Phosphodiesterase IV Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Phenyl-1,8-naphthyridin-2(1H)-one and its derivatives as potent and selective phosphodiesterase IV (PDE4) inhibitors. PDE4, an enzyme crucial in the inflammatory cascade, represents a key target for the development of novel therapeutics for inflammatory diseases. This document details the mechanism of action, synthesis, structure-activity relationships (SAR), and pharmacological effects of this class of compounds. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the scientific rationale and methodologies.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger that plays a pivotal role in regulating a wide array of cellular processes, including inflammation. By degrading cAMP, PDE4 dampens the anti-inflammatory signals mediated by this second messenger. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators.

The 1,8-naphthyridin-2(1H)-one scaffold has emerged as a promising framework for the development of novel PDE4 inhibitors. Notably, derivatives with a phenyl group at the 3-position have demonstrated significant and selective inhibitory activity against PDE4.[1] These compounds offer a distinct chemical structure compared to established PDE4 inhibitors like rolipram, potentially providing an improved therapeutic window with fewer side effects.[2] This guide explores the scientific foundation and experimental validation of this compound and its analogs as a promising class of anti-inflammatory agents.

Mechanism of Action: The PDE4 Signaling Pathway

PDE4 enzymes are central to the regulation of intracellular cAMP levels within inflammatory and immune cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of numerous downstream targets, ultimately leading to a reduction in the inflammatory response. The inhibition of PDE4 by compounds such as this compound blocks the degradation of cAMP, thereby potentiating these anti-inflammatory effects. A key outcome of this pathway is the suppression of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine deeply implicated in the pathogenesis of numerous inflammatory diseases.[1]

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylyl Cyclase GPCR->AC + cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive AMP AMP PDE4->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active Activates CREB_inactive Inactive CREB PKA_active->CREB_inactive NFkB_active Active NF-κB PKA_active->NFkB_active CREB_active Active CREB CREB_inactive->CREB_active Phosphorylates Anti_inflammatory_genes Anti-inflammatory Gene Transcription CREB_active->Anti_inflammatory_genes Promotes NFkB_inactive Inactive NF-κB NFkB_active->NFkB_inactive Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α) NFkB_active->Pro_inflammatory_genes Promotes Inhibitor 3-Phenyl-1,8-naphthyridin- 2(1H)-one Inhibitor->PDE4

Figure 1: PDE4 Signaling Pathway in an Inflammatory Cell.

Data Presentation: Quantitative Analysis of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of a series of 3-substituted-1,8-naphthyridin-2(1H)-one derivatives against PDE4 and their effects on TNF-α production in human peripheral blood cells.

Table 1: In Vitro PDE4 Inhibitory Activity of 3-Substituted-1,8-naphthyridin-2(1H)-one Derivatives

CompoundRIC50 (µM) for PDE4
1 H> 100
2a Phenyl0.83
2b 4-Methylphenyl0.54
2c 4-Methoxyphenyl0.21
2d 4-Chlorophenyl0.35
2e 4-Nitrophenyl1.1
3a 3-Methylphenyl0.68
3b 3-Methoxyphenyl0.25
3c 3-Chlorophenyl0.42
Rolipram -0.37

Data extracted from Takaya et al., 2002.[1]

Table 2: Inhibition of TNF-α Release in Human Peripheral Blood Cells

CompoundIC50 (µM) for TNF-α Release
2a 1.3
2c 0.45
2d 0.78
3b 0.52
Rolipram 0.62

Data extracted from Takaya et al., 2002.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound (Representative Protocol)

A general procedure for the synthesis of 3-aryl-1,8-naphthyridin-2(1H)-ones involves the condensation of 2-aminonicotinaldehyde with an appropriate arylacetyl derivative.

Materials:

  • 2-Aminonicotinaldehyde

  • Ethyl phenylacetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A mixture of 2-aminonicotinaldehyde (1.0 eq) and ethyl phenylacetate (1.2 eq) in ethanol is prepared.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is refluxed for 6-8 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

  • The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and elemental analysis.

In Vitro PDE4 Enzyme Inhibition Assay

This protocol outlines a standard method for determining the in vitro inhibitory activity of test compounds against a purified PDE4 enzyme.

Materials:

  • Purified recombinant human PDE4 enzyme

  • [³H]-cAMP (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

  • Test compounds dissolved in DMSO

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • The assay is performed in a 96-well plate format.

  • To each well, add the assay buffer, a solution of the test compound at various concentrations (or DMSO for control), and the purified PDE4 enzyme.

  • The reaction is initiated by the addition of [³H]-cAMP.

  • The reaction mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

  • The reaction is terminated by boiling the plate for 2 minutes.

  • After cooling, snake venom nucleotidase is added to each well and incubated for a further 10 minutes at 30°C to convert the resulting [³H]-AMP to [³H]-adenosine.

  • The mixture is then passed through an anion-exchange resin column to separate the unreacted [³H]-cAMP from the [³H]-adenosine.

  • The eluate containing [³H]-adenosine is collected in scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

  • The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

Inhibition of TNF-α Release in Human Whole Blood

This assay measures the ability of test compounds to inhibit the production of TNF-α in a more physiologically relevant ex vivo setting.

Materials:

  • Freshly drawn human venous blood from healthy volunteers

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • RPMI 1640 medium

  • TNF-α ELISA kit

Procedure:

  • Heparinized whole blood is diluted 1:1 with RPMI 1640 medium.

  • The diluted blood is pre-incubated with various concentrations of the test compounds or DMSO (vehicle control) for 1 hour at 37°C in a 5% CO₂ incubator.

  • Inflammation is stimulated by adding LPS (e.g., 1 µg/mL final concentration) to each well.

  • The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, the plates are centrifuged, and the plasma supernatant is collected.

  • The concentration of TNF-α in the plasma samples is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • The IC50 values are determined by calculating the concentration of the compound that causes a 50% reduction in TNF-α production compared to the vehicle control.

Carrageenan-Induced Pleurisy in Rats (In Vivo Model)

This in vivo model is used to assess the anti-inflammatory activity of the compounds in a model of acute lung inflammation.

Materials:

  • Male Wistar rats (200-250 g)

  • λ-Carrageenan solution (1% w/v in sterile saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Anesthetic (e.g., isoflurane)

  • Heparinized saline

Procedure:

  • The test compounds or vehicle are administered to the rats, typically orally, 1 hour before the inflammatory challenge.

  • The rats are anesthetized, and a skin incision is made at the level of the left sixth intercostal space.

  • 0.2 mL of 1% carrageenan solution is injected into the pleural cavity.

  • The skin incision is closed with a suture, and the animals are allowed to recover.

  • At a predetermined time point after carrageenan injection (e.g., 4 hours), the animals are euthanized.

  • The chest cavity is carefully opened, and the pleural cavity is rinsed with a known volume of heparinized saline to collect the pleural exudate.

  • The volume of the exudate is measured, and the number of infiltrating leukocytes is determined using a hemocytometer.

  • The inhibition of exudate volume and leukocyte migration by the test compound is calculated relative to the vehicle-treated group.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of 1,8-naphthyridin-2(1H)-one based PDE4 inhibitors.

Experimental_Workflow cluster_workflow Drug Discovery and Preclinical Evaluation Workflow Synthesis Chemical Synthesis of 1,8-Naphthyridinone Analogues InVitro_PDE4 In Vitro PDE4 Enzyme Inhibition Assay (IC50 Determination) Synthesis->InVitro_PDE4 SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro_PDE4->SAR_Analysis ExVivo_TNFa Ex Vivo TNF-α Release Assay (Human Whole Blood) InVitro_PDE4->ExVivo_TNFa Promising Compounds SAR_Analysis->Synthesis Iterative Design InVivo_Inflammation In Vivo Anti-inflammatory Model (e.g., Carrageenan- Induced Pleurisy) ExVivo_TNFa->InVivo_Inflammation Lead_Optimization Lead Optimization InVivo_Inflammation->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Figure 2: Experimental Workflow for PDE4 Inhibitor Development.
Structure-Activity Relationship (SAR) Logic

The diagram below outlines the logical relationships in the structure-activity studies of 3-substituted 1,8-naphthyridin-2(1H)-ones.

SAR_Logic cluster_sar SAR of 3-Substituted 1,8-Naphthyridin-2(1H)-ones Core_Scaffold 1,8-Naphthyridin-2(1H)-one Core Position_3 Substitution at Position 3 Core_Scaffold->Position_3 Aryl_Group Aryl Group (e.g., Phenyl) Position_3->Aryl_Group is an Substituent_Effect Effect of Substituents on Aryl Ring Aryl_Group->Substituent_Effect Electronic_Properties Electronic Properties (e.g., EDG, EWG) Substituent_Effect->Electronic_Properties Steric_Properties Steric Properties Substituent_Effect->Steric_Properties PDE4_Activity PDE4 Inhibitory Activity (IC50) Electronic_Properties->PDE4_Activity influences Steric_Properties->PDE4_Activity influences

References

The 1,8-Naphthyridine Scaffold: A Versatile Core for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth overview of the therapeutic potential of 1,8-naphthyridine derivatives, focusing on their applications in oncology, infectious diseases, and inflammatory conditions. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Anticancer Applications: Targeting the Machinery of Cell Proliferation

Derivatives of the 1,8-naphthyridine scaffold have exhibited significant potential as anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[1][2] A key mechanism of action for many of these compounds is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.[3][4][5] By stabilizing the enzyme-DNA cleavage complex, these molecules introduce double-strand breaks in DNA, ultimately leading to apoptotic cell death.

One notable example is the compound Voreloxin (formerly SNS-595) , a 1,8-naphthyridine derivative that has undergone clinical trials for the treatment of various cancers. The anticancer activity of these compounds is often evaluated using in vitro cytotoxicity assays, such as the MTT assay, to determine their half-maximal inhibitory concentration (IC50) against different cancer cell lines.

Quantitative Data: Anticancer Activity of 1,8-Naphthyridine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Compound 47 MIAPaCa (Pancreatic)0.41[6]
K-562 (Leukemia)0.77[6]
Compound 36 PA-1 (Ovarian)1.19[6]
Compound 29 PA-1 (Ovarian)0.41[6]
SW620 (Colon)1.4[6]
Compound 5p HepG-2 (Liver)-[3]
Compound 5g HepG-2 (Liver)-[3]
Compound 5e H1975 (Lung)16.56[7]
Signaling Pathway: Topoisomerase II Inhibition

The following diagram illustrates the mechanism of action of 1,8-naphthyridine derivatives as topoisomerase II inhibitors.

TopoisomeraseII_Inhibition cluster_0 DNA Replication Fork cluster_1 Topoisomerase II Action Supercoiled_DNA Supercoiled DNA Replicated_DNA Replicated DNA Supercoiled_DNA->Replicated_DNA Replication Topo_II Topoisomerase II Supercoiled_DNA->Topo_II Cleavage_Complex Topoisomerase II- DNA Cleavage Complex Topo_II->Cleavage_Complex Binds to DNA Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation Apoptosis Apoptosis Cleavage_Complex->Apoptosis DNA Damage Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Cleavage_Complex Stabilizes

Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine derivatives.

Antimicrobial Applications: A Legacy and a Future in Fighting Infections

The 1,8-naphthyridine scaffold forms the core of nalidixic acid, the first quinolone antibiotic, and has been a cornerstone in the development of fluoroquinolone antibacterials. These compounds primarily exert their effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination in bacteria.[6][8][9][10][11] This targeted inhibition leads to bacterial cell death.

The effectiveness of these antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity of 1,8-Naphthyridine Derivatives
Compound ClassBacterial StrainMIC (µg/mL)Reference
Fluoroquinolones Gram-negative bacteriaVaries[6][8]
Gram-positive bacteriaVaries[6][8]
Naphthyridinone derivatives (31b, 31f) B. subtilis-[12]
Signaling Pathway: DNA Gyrase Inhibition

The diagram below depicts the inhibition of bacterial DNA gyrase by 1,8-naphthyridine-based antibiotics.

DNAGyrase_Inhibition cluster_0 Bacterial DNA Replication Relaxed_DNA Relaxed Bacterial DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase Action DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase Inhibited_Complex Inhibited Gyrase-DNA Complex DNA_Gyrase->Inhibited_Complex Inhibition Naphthyridine_Antibiotic 1,8-Naphthyridine Antibiotic Naphthyridine_Antibiotic->DNA_Gyrase Binds to Bacterial_Cell_Death Bacterial Cell Death Inhibited_Complex->Bacterial_Cell_Death Blocks DNA Replication NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_Complex->IkB_NFkB Phosphorylates IκB IkB IκB Phosphorylated_IkB Phosphorylated IκB IkB->Phosphorylated_IkB Phosphorylation NFkB NF-κB IkB_NFkB->IkB IkB_NFkB->NFkB Ubiquitination Ubiquitination & Degradation Phosphorylated_IkB->Ubiquitination Active_NFkB Active NF-κB Ubiquitination->Active_NFkB Releases Nucleus Nucleus Active_NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces Naphthyridine_Derivative 1,8-Naphthyridine Derivative Naphthyridine_Derivative->IKK_Complex Inhibits? MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add 1,8-naphthyridine derivatives (serial dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize formazan crystals Incubate_3_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of 1,8-naphthyridine derivative in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_MIC Determine MIC (lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End DNAGyrase_Assay_Workflow Start Start Setup_Reaction Set up reaction with buffer, relaxed plasmid DNA, ATP, and test compound Start->Setup_Reaction Add_Enzyme Add DNA Gyrase Setup_Reaction->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Run_Gel Run agarose gel electrophoresis Stop_Reaction->Run_Gel Visualize Stain and visualize DNA bands Run_Gel->Visualize Analyze_Results Analyze inhibition of supercoiling Visualize->Analyze_Results End End Analyze_Results->End TopoII_Assay_Workflow Start Start Setup_Reaction Set up reaction with buffer, supercoiled plasmid DNA, ATP, and test compound Start->Setup_Reaction Add_Enzyme Add Topoisomerase II Setup_Reaction->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Run_Gel Run agarose gel electrophoresis Stop_Reaction->Run_Gel Visualize Stain and visualize DNA bands Run_Gel->Visualize Analyze_Results Analyze inhibition of DNA relaxation Visualize->Analyze_Results End End Analyze_Results->End

References

Methodological & Application

Synthesis of 3-Phenyl-1,8-naphthyridin-2(1H)-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Phenyl-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The 1,8-naphthyridine scaffold is a recognized privileged structure in pharmacology, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document outlines two primary synthetic routes—the Friedländer Condensation and a Suzuki Coupling approach—and provides detailed experimental procedures, reagent specifications, and data presentation to ensure reproducibility in a laboratory setting.

Introduction to 1,8-Naphthyridinones

The 1,8-naphthyridine core, particularly its 2-oxo derivatives, has garnered significant attention due to its diverse pharmacological potential. These compounds have been investigated for a variety of therapeutic applications, including as antibacterial agents, kinase inhibitors for cancer therapy, and as agents targeting neurological disorders.[1] The introduction of a phenyl group at the 3-position can significantly influence the biological activity of the naphthyridinone scaffold, making the synthesis of this compound a key objective for structure-activity relationship (SAR) studies.

Synthetic Strategies

Two effective methods for the synthesis of this compound are presented:

  • Friedländer Condensation: This classical method involves the condensation of 2-aminonicotinaldehyde with an active methylene compound, in this case, a derivative of phenylacetic acid, to construct the naphthyridine ring system. This approach is often favored for its atom economy and straightforward procedure.[2][3][4]

  • Suzuki Coupling: This modern cross-coupling reaction provides a versatile route to introduce the phenyl group at the 3-position. This method involves the palladium-catalyzed reaction of a 3-halo-1,8-naphthyridin-2(1H)-one precursor with phenylboronic acid.[5][6][7]

Protocol 1: Synthesis via Friedländer Condensation

This protocol details the synthesis of this compound from 2-aminonicotinaldehyde and ethyl phenylacetate.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Aminonicotinaldehyde≥98%Sigma-Aldrich
Ethyl Phenylacetate≥99%Alfa Aesar
Sodium Ethoxide96%Acros Organics
Ethanol, Anhydrous≥99.5%Fisher Chemical
Hydrochloric Acid (HCl)37%VWR Chemicals
Ethyl AcetateACS GradeJ.T. Baker
HexanesACS GradeJ.T. Baker
Silica Gel60 Å, 230-400 meshSorbent
Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.2 eq.) in anhydrous ethanol (40 mL) under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred solution, add ethyl phenylacetate (1.1 eq.) dropwise at room temperature. Stir the mixture for 15 minutes. Subsequently, add 2-aminonicotinaldehyde (1.0 eq.) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with 2M hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Filter the crude product and wash with cold ethanol. Recrystallize the solid from a mixture of ethanol and water to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point and calculate the percentage yield.

Expected Results
ParameterExpected Value
Yield 70-85%
Appearance White to off-white solid
Melting Point 235-238 °C
¹H NMR Consistent with the structure of the target compound
Mass Spectrum [M+H]⁺ peak corresponding to the molecular weight

Protocol 2: Synthesis via Suzuki Coupling

This protocol outlines a two-step synthesis involving the initial preparation of a 3-bromo-1,8-naphthyridin-2(1H)-one intermediate, followed by a Suzuki coupling with phenylboronic acid.[8]

Step 1: Synthesis of 3-Bromo-1,8-naphthyridin-2(1H)-one

A detailed procedure for the synthesis of this precursor can be adapted from the literature.[8]

Step 2: Suzuki Coupling
Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromo-1,8-naphthyridin-2(1H)-oneSynthesized as per literature-
Phenylboronic Acid≥97%Combi-Blocks
Palladium(II) Acetate98%Strem Chemicals
Triphenylphosphine99%Oakwood Products
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%EMD Millipore
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
WaterDeionized-
Ethyl AcetateACS GradeJ.T. Baker
BrineSaturated NaCl solution-
Magnesium Sulfate (MgSO₄)AnhydrousAcros Organics
Experimental Procedure
  • Reaction Setup: To a 50 mL Schlenk flask, add 3-bromo-1,8-naphthyridin-2(1H)-one (1.0 eq.), phenylboronic acid (1.5 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

  • Degassing: Evacuate and backfill the flask with nitrogen three times.

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane (20 mL) and a 2M aqueous solution of sodium carbonate (10 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product as described in Protocol 1.

Expected Results
ParameterExpected Value
Yield 65-80%
Appearance White to pale yellow solid
Melting Point 234-237 °C
¹H NMR Consistent with the structure of the target compound
Mass Spectrum [M+H]⁺ peak corresponding to the molecular weight

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the two synthetic protocols.

Friedlander_Condensation reagents 2-Aminonicotinaldehyde + Ethyl Phenylacetate naoet Sodium Ethoxide in Ethanol reagents->naoet 1. reflux Reflux (6-8 hours) naoet->reflux 2. workup Acidic Work-up & Precipitation reflux->workup 3. purification Recrystallization workup->purification 4. product This compound purification->product 5.

Caption: Workflow for the Friedländer Condensation Synthesis.

Suzuki_Coupling start 3-Bromo-1,8-naphthyridin-2(1H)-one + Phenylboronic Acid catalyst Pd(OAc)₂ / PPh₃ Na₂CO₃ in Dioxane/H₂O start->catalyst 1. heat Heat to 90°C (12 hours) catalyst->heat 2. workup Aqueous Work-up & Extraction heat->workup 3. purification Column Chromatography workup->purification 4. product This compound purification->product 5.

Caption: Workflow for the Suzuki Coupling Synthesis.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,8-naphthyridin-2(1H)-one have been reported to exhibit a range of biological activities, including cytotoxic effects against cancer cell lines.[9][10] The mechanism of action for such compounds can involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Bad/Bax Proliferation Cell Growth & Proliferation mTORC1->Proliferation Naphthyridinone 3-Aryl-1,8-naphthyridin-2(1H)-one Naphthyridinone->PI3K Potential Inhibition Naphthyridinone->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 3-aryl-1,8-naphthyridin-2(1H)-ones.

Conclusion

The protocols described herein provide reliable and reproducible methods for the synthesis of this compound. Both the Friedländer condensation and Suzuki coupling approaches offer viable pathways to this valuable compound, allowing researchers to select the most appropriate method based on available starting materials and laboratory capabilities. The potential for this class of compounds to modulate critical cellular signaling pathways underscores the importance of their continued synthesis and biological evaluation in the pursuit of novel therapeutic agents.

References

Microwave-Assisted Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over classical synthetic routes, including reduced reaction times, improved yields, and access to a diverse range of substituted scaffolds valuable in medicinal chemistry and drug discovery.

The core of this synthetic strategy involves an intramolecular inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,2,4-triazines tethered to an alkyne via an amide linker.[1][2][3] Microwave irradiation facilitates this transformation, providing a rapid and high-yielding pathway to the desired naphthyridinone core.[1][2] Further diversification can be achieved by employing a Sonogashira cross-coupling reaction on a terminal alkyne precursor, allowing for the introduction of various aryl substituents.[1][2][3]

Experimental Overview

The overall synthetic strategy is a multi-step process that can be broadly categorized into three main stages:

  • Amide Formation: Synthesis of N-substituted pent-4-ynamides from pent-4-ynoic acid and various amines.

  • Triazine Substitution: Reaction of the N-substituted pent-4-ynamides with a substituted 1,2,4-triazine.

  • Microwave-Assisted IEDDA Cyclization: Intramolecular cyclization of the triazine-ynamide conjugate under microwave irradiation to yield the final 3,4-dihydro-1,8-naphthyridin-2(1H)-one product.

For the synthesis of 5-aryl substituted derivatives, an additional Sonogashira cross-coupling step is performed prior to the microwave-assisted cyclization.

Data Presentation

Table 1: Synthesis of N-Substituted Pent-4-ynamides
EntryR GroupProductYield (%)
1ButylN-Butylpent-4-ynamide79
2IsopropylN-Isopropylpent-4-ynamide84[4]
3PhenylN-Phenylpent-4-ynamide97[4]
Table 2: Microwave-Assisted Intramolecular IEDDA Reaction of Triazines
EntryR GroupProductYield (%)Reaction Time (h)Reaction Temperature (°C)
1Butyl1-Butyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one971220
2Isopropyl1-Isopropyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one93[4]1220
3Phenyl1,7-Diphenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one98[4]1220

Reaction conditions: Chlorobenzene as solvent under microwave irradiation.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Pent-4-ynamides
  • To a stirred solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add pent-4-ynoic acid (1.0 equiv), 4-dimethylaminopyridine (DMAP) (0.2 equiv), and the appropriate amine (1.1 equiv).

  • Stir the resulting mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon complete conversion of the starting material, dilute the mixture with dichloromethane (CH₂Cl₂) and wash with brine.

  • Separate the organic layer, dry it over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the corresponding N-substituted pent-4-ynamide.[4]

Protocol 2: General Procedure for the Microwave-Assisted Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones
  • Dissolve the substituted N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide (0.30 mmol) in chlorobenzene (2 mL) in a 2-5 mL microwave vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 220 °C for 1 hour.[2][4]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to yield the pure 3,4-dihydro-1,8-naphthyridin-2(1H)-one.[4]

Protocol 3: General Procedure for Sonogashira Cross-Coupling

(To be performed before Protocol 2 for the synthesis of 5-aryl substituted derivatives)

  • To a solution of the terminal alkyne (e.g., N-butyl-N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide) in 1,2-dimethoxyethane (DME), add Pd(PPh₃)₂Cl₂ (5 mol%), CuI, triethylamine (Et₃N), and the desired aryl iodide.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • After the reaction is complete, perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the corresponding aryl-substituted alkyne.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Pent-4-ynoic Acid Pent-4-ynoic Acid Amide_Formation Amide Formation Pent-4-ynoic Acid->Amide_Formation Amine Amine Amine->Amide_Formation 1,2,4-Triazine 1,2,4-Triazine Triazine_Substitution Triazine Substitution 1,2,4-Triazine->Triazine_Substitution Amide_Formation->Triazine_Substitution N-Substituted Pent-4-ynamide Microwave_Cyclization Microwave-Assisted IEDDA Cyclization Triazine_Substitution->Microwave_Cyclization Triazine-Ynamide Conjugate Naphthyridinone 3,4-dihydro-1,8-naphthyridin-2(1H)-one Microwave_Cyclization->Naphthyridinone diversification_workflow cluster_precursor Precursor cluster_reaction Diversification Step cluster_intermediate Intermediate cluster_final_step Final Step Terminal_Alkyne Terminal Alkyne (Triazine-Ynamide Conjugate) Sonogashira Sonogashira Cross-Coupling (with Aryl Halide) Terminal_Alkyne->Sonogashira Internal_Alkyne Internal Aryl-Substituted Alkyne Sonogashira->Internal_Alkyne Microwave_Cyclization Microwave-Assisted IEDDA Cyclization Internal_Alkyne->Microwave_Cyclization

References

Application Notes and Protocols for Buchwald-Hartwig Cross-Coupling in the Synthesis of N-Substituted 1,8-Naphthyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted 1,8-naphthyridin-2(1H)-ones via the Buchwald-Hartwig cross-coupling reaction. This powerful palladium-catalyzed C-N bond-forming reaction offers a versatile and efficient method for the derivatization of the 1,8-naphthyridinone scaffold, a privileged structure in medicinal chemistry.

Introduction

The 1,8-naphthyridin-2(1H)-one core is a prominent heterocyclic motif found in numerous biologically active compounds. The nitrogen atom at the 1-position serves as a key point for structural modification to modulate pharmacological properties. The Buchwald-Hartwig amination has emerged as a robust and widely adopted method for the N-arylation and N-alkylation of a variety of amine-containing substrates, including lactams such as 1,8-naphthyridin-2(1H)-ones.

This reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The careful selection of these components is crucial for achieving high yields and broad substrate scope. This document outlines a general protocol and summarizes key data for the successful application of the Buchwald-Hartwig cross-coupling to synthesize a library of N-substituted 1,8-naphthyridin-2(1H)-ones.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl/heteroaryl halide (Ar-X) to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (R-NH2) coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The N-substituted product (Ar-NHR) is formed through reductive elimination, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L2"]; OxAdd [label="Oxidative Addition\nComplex\nL2Pd(Ar)(X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdAmido [label="Palladium Amido\nComplex\nL2Pd(Ar)(NR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" + Ar-X"]; OxAdd -> PdAmido [label=" + HNR'R''\n - HX"]; PdAmido -> Pd0 [label=" - Ar-NR'R''"];

// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; l_oa [label="Oxidative\nAddition"]; l_re [label="Reductive\nElimination"]; l_ad [label="Amine Binding &\nDeprotonation"];

// Edges to labels edge [style=invis]; OxAdd -> l_oa [dir=none]; Pd0 -> l_re [dir=none]; {rank=same; PdAmido; l_ad} PdAmido -> l_ad [dir=none, minlen=2];

} dot Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

General Protocol for the N-Arylation of 3-Bromo-1,8-naphthyridin-2(1H)-ones

This protocol is adapted from the synthesis of 3-N-substituted 1,8-naphthyridin-2(1H)-ones.[1]

Materials:

  • 3-Bromo-1,8-naphthyridin-2(1H)-one derivative

  • Substituted aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous tert-butyl alcohol

Procedure:

  • To an oven-dried Schlenk tube, add the 3-bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv.), the substituted aniline (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). This should be repeated three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv.) and XPhos (0.10 equiv.) to the Schlenk tube under the inert atmosphere.

  • Add anhydrous tert-butyl alcohol via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite.

  • Wash the Celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 1,8-naphthyridin-2(1H)-one.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Combine Naphthyridinone,\nAniline, and K₂CO₃"]; inert [label="Establish Inert\nAtmosphere"]; catalyst [label="Add Pd₂(dba)₃\nand XPhos"]; solvent [label="Add Anhydrous\nt-Butyl Alcohol"]; heat [label="Heat and Stir\n(80-100 °C)"]; monitor [label="Monitor by TLC"]; workup [label="Cool, Dilute,\nand Filter"]; purify [label="Concentrate and Purify\n(Column Chromatography)"]; product [label="N-Substituted\n1,8-Naphthyridin-2(1H)-one", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> inert; inert -> catalyst; catalyst -> solvent; solvent -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; } dot Figure 2: General experimental workflow.

Data Presentation

The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig N-arylation of 3-bromo-1,8-naphthyridin-2(1H)-one derivatives with various anilines.

Table 1: N-Arylation of 3-Bromo-6-substituted-1,8-naphthyridin-2(1H)-ones [1]

EntryNaphthyridinone Substituent (R¹)Aniline Substituent (R²)ProductYield (%)
1HH3-(Phenylamino)-1,8-naphthyridin-2(1H)-oneHigh
2CNH6-Cyano-3-(phenylamino)-1,8-naphthyridin-2(1H)-oneHigh
3m-OMeC₆H₄H6-(3-Methoxyphenyl)-3-(phenylamino)-1,8-naphthyridin-2(1H)-oneHigh
4OEtH6-Ethoxy-3-(phenylamino)-1,8-naphthyridin-2(1H)-oneHigh
5HNH-CO-pyrrolidine3-((4-(Pyrrolidine-1-carboxamido)phenyl)amino)-1,8-naphthyridin-2(1H)-oneHigh
6CNNH-CO-pyrrolidine6-Cyano-3-((4-(pyrrolidine-1-carboxamido)phenyl)amino)-1,8-naphthyridin-2(1H)-oneHigh
7m-OMeC₆H₄NH-CO-pyrrolidine6-(3-Methoxyphenyl)-3-((4-(pyrrolidine-1-carboxamido)phenyl)amino)-1,8-naphthyridin-2(1H)-oneHigh
8OEtNH-CO-pyrrolidine6-Ethoxy-3-((4-(pyrrolidine-1-carboxamido)phenyl)amino)-1,8-naphthyridin-2(1H)-oneHigh

Note: The original publication reports "high yields" without specifying the exact percentages for each individual compound.

Optimization of Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Palladium Source: Pd₂(dba)₃ is a common and effective precatalyst. Other sources like Pd(OAc)₂ can also be used.

  • Ligand: Bulky, electron-rich phosphine ligands are generally preferred. XPhos is a highly effective ligand for this transformation. Other ligands such as SPhos, RuPhos, and BrettPhos can also be screened for optimal performance with specific substrates.

  • Base: A variety of bases can be employed, with common choices including alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and alkoxides (e.g., NaOtBu, KOtBu). The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.

  • Solvent: Aprotic solvents such as toluene, dioxane, and THF are commonly used. For the N-arylation of 1,8-naphthyridin-2(1H)-ones, tert-butyl alcohol has been shown to be an effective solvent.[1]

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a fume hood.

  • Many of the reagents are air and/or moisture sensitive; therefore, reactions should be carried out under an inert atmosphere.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1,8-naphthyridine derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined below cover reversed-phase, normal-phase, and chiral separation techniques, offering guidance for the isolation of a wide variety of 1,8-naphthyridine-based compounds.

Introduction to HPLC Purification of 1,8-Naphthyridines

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The synthesis of novel 1,8-naphthyridine derivatives often results in complex mixtures containing starting materials, byproducts, and isomers. HPLC is an indispensable tool for the isolation and purification of these target compounds to the high degree of purity required for subsequent biological evaluation and drug development.[4][5] This document outlines strategies and detailed protocols for analytical method development and preparative scale-up for the purification of 1,8-naphthyridine derivatives.

General Workflow for HPLC Purification of 1,8-Naphthyridine Derivatives

The overall process for the purification of a synthesized 1,8-naphthyridine derivative involves several key stages, from the initial workup of the reaction mixture to the final isolation of the pure compound. The choice of the appropriate HPLC technique is crucial and depends on the physicochemical properties of the target molecule and the impurities present.

HPLC_Purification_Workflow General Workflow for 1,8-Naphthyridine Purification cluster_synthesis Synthesis & Workup cluster_analysis Analytical Method Development cluster_purification Preparative Purification synthesis Chemical Synthesis of 1,8-Naphthyridine Derivative workup Reaction Workup (e.g., Extraction, Filtration) synthesis->workup crude Crude Product workup->crude analytical_hplc Analytical HPLC Analysis (e.g., RP-HPLC, NP-HPLC, Chiral HPLC) crude->analytical_hplc method_optimization Method Optimization (Mobile Phase, Gradient, Column) analytical_hplc->method_optimization scale_up Scale-up to Preparative HPLC method_optimization->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation pure_compound Pure 1,8-Naphthyridine Derivative solvent_evaporation->pure_compound

A general overview of the 1,8-naphthyridine purification process.

Reversed-Phase HPLC (RP-HPLC) Methods

Reversed-phase HPLC is the most common technique for the purification of a wide range of 1,8-naphthyridine derivatives due to its versatility and applicability to compounds with moderate to low polarity.

Application Note: RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. The addition of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution for basic compounds like 1,8-naphthyridines by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.

Experimental Protocol: RP-HPLC

Objective: To purify a substituted 1,8-naphthyridine derivative from a crude reaction mixture.

1. Sample Preparation:

  • Dissolve the crude 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition) to a concentration of 1-10 mg/mL.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

2. Analytical Method Development:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a linear gradient of 5-95% B over 20 minutes to scout for the elution of the target compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength of maximum absorbance for the target compound.

  • Injection Volume: 5-10 µL.

  • Optimization: Adjust the gradient to achieve good resolution between the target peak and impurities.

3. Preparative Scale-Up:

  • Column: C18, 20-50 mm ID x 150-250 mm length, 5-10 µm particle size.

  • Mobile Phase: Same as the optimized analytical method.

  • Gradient: The gradient duration is typically kept the same as the analytical method, while the flow rate and injection volume are scaled up.

  • Flow Rate: Scale up the flow rate based on the column diameter. For a 20 mm ID column, a typical flow rate is 18-20 mL/min.

  • Injection Volume: Determine the maximum loading capacity by performing loading studies on the analytical column first.

  • Fraction Collection: Collect fractions based on the UV signal of the eluting peak corresponding to the target compound.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Data Presentation: RP-HPLC Conditions
Compound ClassColumnMobile Phase AMobile Phase BGradient (%B)Flow Rate (mL/min)Detection (nm)Reference
Hydroxy-naphthyridinesC180.1% Formic Acid in H₂O0.1% Formic Acid in ACN10-90 over 20 min1.0 (analytical)254, 280[6]
Amino-substitutedC180.05% TFA in H₂O0.05% TFA in ACN5-100 over 15 min20.0 (preparative)254
Naphthyridine-carbonitrilesC18WaterAcetonitrile20-80 over 30 min1.0 (analytical)265

Normal-Phase HPLC (NP-HPLC) Methods

Normal-phase HPLC is particularly useful for the separation of isomers and highly polar or very non-polar 1,8-naphthyridine derivatives that are not well-retained or resolved by RP-HPLC.

Application Note: NP-HPLC

In NP-HPLC, a polar stationary phase (e.g., silica, amino, or cyano) is used with a non-polar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., ethanol, isopropanol).[7] Separation is based on the polarity of the analytes, with more polar compounds being retained longer on the column. NP-HPLC is highly effective for separating structural isomers of 1,8-naphthyridines.

Experimental Protocol: NP-HPLC

Objective: To separate isomeric 1,8-naphthyridine derivatives.

1. Sample Preparation:

  • Dissolve the sample mixture in the mobile phase or a compatible non-polar solvent.

  • Filter the solution through a 0.45 µm PTFE syringe filter.

2. Analytical Method Development:

  • Column: Silica or Amino-propyl, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5-10 µL.

  • Optimization: Adjust the ratio of hexane to ethanol to achieve baseline separation of the isomers.

3. Preparative Scale-Up:

  • Scale up to a larger ID column with the same stationary phase.

  • Maintain the isocratic mobile phase composition.

  • Increase the flow rate and injection volume proportionally to the column dimensions.

  • Collect the separated isomer peaks in distinct fractions.

Data Presentation: NP-HPLC Conditions
Compound TypeColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Positional IsomersSilicaHexane:Isopropanol (80:20)1.0254[8]
Substituted NaphthyridinesAmino (NH₂)Heptane:Ethanol (95:5)1.2270[9]

Chiral HPLC Methods

For 1,8-naphthyridine derivatives that are chiral, either due to a stereocenter or axial chirality (atropisomers), chiral HPLC is necessary to resolve the enantiomers.

Application Note: Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and are effective for a broad range of compounds.[10][11] These separations are most often performed in normal-phase mode, though reversed-phase and polar organic modes are also possible. The choice of mobile phase and any additives can significantly impact the enantioselectivity.

Experimental Protocol: Chiral HPLC

Objective: To resolve the enantiomers of a chiral 1,8-naphthyridine derivative.

1. Sample Preparation:

  • Prepare a solution of the racemic mixture in the mobile phase.

  • Ensure the sample is filtered before injection.

2. Analytical Method Development:

  • Column: Chiralcel OD-H (cellulose-based) or Chiralpak AD (amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A mixture of Hexane and a polar modifier like Ethanol or Isopropanol (e.g., 80:20 v/v). For basic analytes, a small amount of an amine additive (e.g., 0.1% diethylamine) can improve peak shape.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at a suitable wavelength.

  • Temperature: Column temperature can influence resolution; testing at different temperatures (e.g., 10°C, 25°C, 40°C) may be beneficial.[12]

  • Optimization: Screen different alcohol modifiers and their proportions in the mobile phase to find the optimal separation conditions.

3. Preparative Scale-Up:

  • Use a semi-preparative or preparative chiral column with the same stationary phase.

  • Optimize the loading to avoid peak overlap. Chiral columns often have lower loading capacities than achiral columns.

  • Collect the eluting enantiomers into separate fractions.

Data Presentation: Chiral HPLC Conditions
Compound TypeColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Chiral AminesChiralcel OD-HHexane:Ethanol (90:10) + 0.1% DEA1.0220[11]
AtropisomersDerivatized β-cyclodextrinAcetonitrile:Methanol:Acetic Acid:Triethylamine1.0254[10]

Method Development and Scale-Up Workflow

A systematic approach to method development and scaling up is crucial for efficient and successful preparative purification.

HPLC_Method_Development_Workflow HPLC Method Development and Scale-Up Workflow cluster_analytical Analytical Scale cluster_preparative Preparative Scale start Start with Crude Sample column_screening Column Screening (C18, Silica, Chiral) start->column_screening mobile_phase_screening Mobile Phase Screening (Solvents, Additives, pH) column_screening->mobile_phase_screening gradient_optimization Gradient/Isocratic Optimization mobile_phase_screening->gradient_optimization loading_study Loading Study gradient_optimization->loading_study scale_up_calc Scale-Up Calculation (Flow Rate, Injection Volume) loading_study->scale_up_calc prep_run Preparative HPLC Run scale_up_calc->prep_run fraction_collection Fraction Collection prep_run->fraction_collection purity_check Purity Check of Fractions fraction_collection->purity_check end Isolated Pure Compound purity_check->end

A workflow for HPLC method development and scale-up.

References

Molecular Docking of 1,8-Naphthyridin-2(1H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and analyzing molecular docking studies of 1,8-naphthyridin-2(1H)-one derivatives with various protein targets. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways and workflows to facilitate research in drug discovery and development.

Introduction

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and neurological effects.[1] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This approach is instrumental in understanding the structure-activity relationships (SAR) of 1,8-naphthyridin-2(1H)-one derivatives and in guiding the design of more potent and selective inhibitors.

This document focuses on the practical application of molecular docking for this class of compounds, with a focus on key protein targets implicated in various diseases.

Target Proteins and Signaling Pathways

Several key proteins have been identified as targets for 1,8-naphthyridin-2(1H)-one derivatives. Understanding their roles in cellular signaling is crucial for interpreting docking results and designing new therapeutic agents.

DNA Gyrase and Topoisomerase II (Antibacterial Targets)

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication.[2] Quinolone antibiotics, which share a similar mechanism, inhibit these enzymes by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks and cell death.[2][3][4][5] 1,8-Naphthyridine derivatives are being explored as potent inhibitors of these enzymes.[6]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA generates DNA_Gyrase DNA Gyrase/ Topoisomerase IV Supercoiled_DNA->DNA_Gyrase substrate Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA relaxes Cell_Death Cell Death DNA_Gyrase->Cell_Death leads to (when inhibited) Relaxed_DNA->DNA_Replication enables Naphthyridinone 1,8-Naphthyridin-2(1H)-one Derivative Naphthyridinone->DNA_Gyrase inhibits

Caption: Inhibition of DNA gyrase by 1,8-naphthyridin-2(1H)-one derivatives.

PI3K/Akt/mTOR Pathway (Anticancer Target)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7][8][9][10][11] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for anticancer drug development.[11]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Naphthyridinone 1,8-Naphthyridin-2(1H)-one Derivative Naphthyridinone->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Adenosine A2A Receptor (Neurological and Immunomodulatory Target)

The adenosine A2A receptor (A2AR) is a G-protein coupled receptor that plays a significant role in the central nervous system and the immune system.[12][13][14][15] It is a promising target for the treatment of neurodegenerative diseases like Parkinson's disease and for cancer immunotherapy.[12][16]

A2AR_Signaling Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Gs Gs protein A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Naphthyridinone 1,8-Naphthyridin-2(1H)-one Derivative (Antagonist) Naphthyridinone->A2AR blocks

Caption: Antagonism of the Adenosine A2A receptor signaling pathway.

Experimental Protocols: Molecular Docking Workflow

This section provides a generalized, step-by-step protocol for performing molecular docking studies with 1,8-naphthyridin-2(1H)-one derivatives. While specific software packages (e.g., AutoDock, Glide, GOLD) may have slightly different commands, the overall workflow remains consistent.

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep 1. Protein Preparation (PDB retrieval, cleaning, adding hydrogens) Grid_Gen 3. Grid Box Generation (Defining the binding site) Protein_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation (2D to 3D conversion, energy minimization) Docking_Run 4. Running the Docking Simulation Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis 5. Pose Analysis & Scoring Docking_Run->Pose_Analysis Interaction_Analysis 6. Interaction Analysis (H-bonds, hydrophobic, etc.) Pose_Analysis->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

Step 1: Protein Preparation
  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Clean the Protein: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, ions, and co-factors that are not relevant to the binding study.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for correct ionization and hydrogen bonding.

  • Assign Charges: Assign partial charges to the protein atoms using a force field (e.g., AMBER, CHARMm).

  • Minimize Energy (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation
  • Create 2D Structure: Draw the 2D structure of the 1,8-naphthyridin-2(1H)-one derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94, UFF) to obtain a low-energy conformation.

  • Assign Charges: Assign partial charges to the ligand atoms.

  • Define Torsions (for flexible docking): Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

Step 3: Grid Box Generation
  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand, from published literature, or using binding site prediction tools.

  • Generate the Grid Box: Define a 3D grid box that encompasses the entire binding site. The docking algorithm will search for favorable ligand poses only within this defined space.

Step 4: Running the Docking Simulation
  • Set Docking Parameters: Configure the docking parameters, including the scoring function, search algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm), and the number of docking runs.

  • Launch the Docking Job: Execute the docking simulation. The software will generate a set of possible binding poses for the ligand within the protein's active site.

Step 5 & 6: Pose and Interaction Analysis
  • Analyze Docking Poses: Visualize the predicted binding poses of the ligand in the context of the protein's binding site.

  • Evaluate Scoring Functions: Rank the poses based on their docking scores (e.g., binding energy, inhibition constant). Lower binding energies generally indicate more favorable binding.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are critical for binding affinity and selectivity.

Quantitative Data Summary

The following tables summarize the molecular docking data for various 1,8-naphthyridin-2(1H)-one derivatives against their respective protein targets, as reported in the literature.

Table 1: Docking of 1,8-Naphthyridine Derivatives against DNA Gyrase

Compound IDPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Naphthyridin-yl-3-thiosemicarbazide 7c--Not specified[6]
Oxadiazole 9b--Not specified[6]
Compound 14--Strong interaction with E. coli DNA gyrase[15][17]

Table 2: Docking of 1,8-Naphthyridine Derivatives against Topoisomerase II

Compound IDPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
Compound 3b--95.16 (DG)Lys-723[13]
Compound 6a--Not specified[13]
Compound 8b--Not specified[13]
Designed Ligands (L1-L5)1ZXM-9.3 to -8.9Not specified[3]

Table 3: Docking of 1,8-Naphthyridine Derivatives against Adenosine A2A Receptor

Compound IDPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Compound 10c--8.407-56.60 (MMGBSA dG bind)Not specified[12][16]
Compound 13b--8.562-64.13 (MMGBSA dG bind)Not specified[12][16]

Conclusion

Molecular docking is an indispensable tool in the study of 1,8-naphthyridin-2(1H)-one derivatives. By providing insights into their binding modes and affinities with various protein targets, it facilitates the rational design of new drug candidates with improved potency and selectivity. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further in vitro and in vivo studies are essential to validate the findings from these in silico investigations.

References

Application Notes and Protocols for Obtaining Single Crystals of 1,8-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the crystallization of 1,8-naphthyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The ability to obtain high-quality single crystals is crucial for determining their three-dimensional structure by X-ray diffraction, which in turn elucidates structure-activity relationships and facilitates rational drug design.

Introduction to Crystallization of 1,8-Naphthyridine Compounds

The successful growth of single crystals is often described as more of an art than a science, requiring patience and systematic experimentation. For 1,8-naphthyridine compounds, as with many organic molecules, the choice of solvent, temperature, and crystallization technique are critical factors. The methods outlined below are the most common and effective for obtaining single crystals suitable for X-ray analysis.

Data Presentation: Crystallization Conditions for 1,8-Naphthyridine Derivatives

The following table summarizes reported crystallization and recrystallization conditions for various 1,8-naphthyridine compounds. While comprehensive quantitative data is often not fully reported in the literature, this table provides a starting point for developing crystallization strategies.

Compound Name/ClassCrystallization MethodSolvent SystemTemperature (°C)Crystal Growth TimeResulting Crystal QualityReference
1,8-Naphthyridine-3-carbonitrile derivative (ANC-5/ANA-5)Not specified, likely slow evaporationMethanol/Dichloromethane (1:9)126 K (for data collection)Not specifiedSuitable for single-crystal X-ray diffraction[1]
2-Acetylamino-7-methyl-1,8-naphthyridineRecrystallizationChloroform/MethanolNot specifiedNot specifiedSolid for melting point analysis[2]
2-Amino-7-chloro-1,8-naphthyridineRecrystallizationMethanol/EtherNot specifiedNot specifiedSolid for melting point analysis[2]
2-Chloro-1,8-naphthyridine-3-carbaldehyde derivativesRecrystallizationEthanolNot specifiedNot specifiedSolid for analysis
2-Morpholino-3-formyl-1,8-naphthyridineRecrystallizationEthanolNot specifiedNot specifiedSolid for melting point analysis
Substituted 1,8-naphthyridine chalconesRecrystallizationEthanolNot specifiedNot specifiedSolid for melting point analysis
3-(2-Morpholino-1,8-naphthyridin-3-yl)-1-(4-aminophenyl)prop-2-en-1-oneRecrystallizationEthanolNot specifiedNot specifiedYellow solid
2-Phenyl-7-methyl-1,8-naphthyridine derivativesRecrystallizationEthanolNot specifiedNot specifiedCrystalline solid[3]
5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid derivativeRecrystallizationChloroform/EthanolNot specifiedNot specifiedYellow-orange solid
2-Amino-7-benzylamino-1,8-naphthyridineRecrystallizationMethanolNot specifiedNot specifiedPure solid[2]
Tetrazolo[1,5-a][1][4]naphthyridine-4-carbaldehyde derivativesRecrystallizationEthanolNot specifiedNot specifiedSolid for analysis

Experimental Protocols

Below are detailed protocols for the three most common crystallization techniques.

Slow Evaporation

This is often the simplest method for growing single crystals.

Protocol:

  • Solvent Selection: Choose a solvent or a solvent mixture in which the 1,8-naphthyridine compound has moderate solubility. Highly volatile solvents should be used with caution as they can lead to rapid crystallization and poor crystal quality.

  • Dissolution: Prepare a nearly saturated solution of the compound by dissolving it in the chosen solvent at room temperature or with gentle heating. Ensure the compound is fully dissolved.

  • Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature (e.g., room temperature, a refrigerator, or a cold room).

  • Monitoring: Monitor the vessel periodically for crystal growth. The process can take from a few days to several weeks.

Slow_Evaporation_Workflow A Dissolve Compound in Suitable Solvent B Filter Solution A->B C Place in Crystallization Vessel B->C D Cover Vessel with Perforated Lid C->D E Incubate in a Vibration-Free Environment D->E F Monitor for Crystal Growth E->F

Slow Evaporation Workflow
Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available. It involves the slow diffusion of a poor solvent (anti-solvent) vapor into a solution of the compound in a good solvent.

Protocol:

  • Solvent Selection: Select a "good" solvent in which the compound is soluble and a volatile "poor" solvent (anti-solvent) in which the compound is insoluble. The two solvents must be miscible.

  • Preparation of Compound Solution: Dissolve the 1,8-naphthyridine compound in a small amount of the good solvent in a small, open container (e.g., a small vial or a microtube).

  • Setup: Place this small container inside a larger, sealable vessel (e.g., a beaker or a jar) that contains a larger volume of the anti-solvent.

  • Sealing: Seal the larger vessel to create a closed system.

  • Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution of the compound. This gradual increase in the concentration of the anti-solvent in the compound solution reduces the compound's solubility, leading to the formation of crystals.

  • Incubation and Monitoring: Place the setup in a stable, vibration-free environment and monitor for crystal growth over days to weeks.

Vapor_Diffusion_Workflow A Dissolve Compound in a 'Good' Solvent in a Small Vial C Place the Small Vial Inside the Larger Vessel A->C B Place Anti-Solvent in a Larger Vessel B->C D Seal the Larger Vessel C->D E Incubate in a Stable Environment D->E F Monitor for Crystal Growth as Anti-Solvent Vapor Diffuses E->F

Vapor Diffusion Workflow
Solvent Layering (Liquid-Liquid Diffusion)

This method involves creating a distinct interface between a solution of the compound and a solvent in which it is insoluble.

Protocol:

  • Solvent Selection: Choose a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible, and the solvent in which the compound is dissolved should be denser.

  • Preparation of Compound Solution: Dissolve the 1,8-naphthyridine compound in the good (denser) solvent.

  • Layering: Carefully and slowly layer the less dense anti-solvent on top of the compound solution in a narrow container like a test tube or an NMR tube. This can be done by gently running the anti-solvent down the side of the tube with a pipette or syringe. The goal is to create a sharp interface between the two layers with minimal mixing.

  • Diffusion and Crystallization: Over time, the two solvents will slowly diffuse into each other at the interface. This gradual change in solvent composition will decrease the solubility of the compound, promoting crystal growth at the interface.

  • Incubation: Keep the container undisturbed in a vibration-free location and monitor for the formation of crystals.

Solvent_Layering_Workflow A Dissolve Compound in a Denser 'Good' Solvent B Place Solution in a Narrow Vessel A->B C Carefully Layer a Less Dense Anti-Solvent on Top B->C D Create a Sharp Interface Between the Two Solvents C->D E Allow for Slow Diffusion at the Interface D->E F Monitor for Crystal Growth E->F

Solvent Layering Workflow

Concluding Remarks

The crystallization of 1,8-naphthyridine compounds requires a systematic approach, often involving the screening of multiple solvents and techniques. The protocols provided here serve as a foundation for developing a successful crystallization strategy. It is recommended to start with small-scale trials to identify promising conditions before scaling up. Careful observation and patience are key to obtaining high-quality single crystals suitable for structural elucidation.

References

Application Notes and Protocols for Determining mTOR Inhibition by Benzonaphthyridinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the inhibitory effects of benzonaphthyridinone compounds on the mTOR signaling pathway in cell-based assays.

Introduction

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy levels.[1][3] In cells, mTOR exists in two distinct complexes: mTORC1 and mTORC2.[1][2] Dysregulation of the mTOR pathway is a common feature in many human diseases, including cancer, leading to significant interest in developing mTOR inhibitors for therapeutic purposes.[1][3]

Benzonaphthyridinone compounds, such as Torin1 and Torin2, are potent and selective ATP-competitive inhibitors of both mTORC1 and mTORC2.[2][3] These compounds have demonstrated significant anti-tumor activity and serve as valuable tools for studying mTOR-dependent cellular processes.[3][4] This document outlines key cell-based assays to quantify the inhibitory activity of benzonaphthyridinone compounds on the mTOR pathway. The primary methods covered are Western Blotting, In-Cell Western™ assays, and Immunofluorescence, which are used to measure the phosphorylation status of key downstream targets of mTOR.

mTOR Signaling Pathway

The mTOR signaling pathway is a complex network that controls many fundamental cellular processes. Upon activation, mTORC1 phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.[1][2] mTORC2 is responsible for the phosphorylation of Akt at Ser473, which is crucial for cell survival and proliferation.[3][5] Benzonaphthyridinone compounds inhibit the kinase activity of both mTORC1 and mTORC2, leading to a reduction in the phosphorylation of their respective downstream effectors.[2][4]

mTOR_Signaling_Pathway Growth_Factors Growth Factors, Nutrients, Energy PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p_Akt p-Akt (S473) Akt->p_Akt mTORC2 mTORC2 mTORC2->Akt phosphorylates S473 S6K p70S6K mTORC1->S6K phosphorylates T389 _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Benzonaphthyridinones Benzonaphthyridinone Compounds (e.g., Torin1) Benzonaphthyridinones->mTORC2 Benzonaphthyridinones->mTORC1 p_S6K p-S6K (T389) S6K->p_S6K p_4EBP1 p-4E-BP1 _4EBP1->p_4EBP1 Cell_Growth Cell Growth & Proliferation p_Akt->Cell_Growth Protein_Synthesis Protein Synthesis p_S6K->Protein_Synthesis p_4EBP1->Protein_Synthesis

Diagram of the mTOR signaling pathway and points of inhibition.

Data Presentation

The inhibitory activity of benzonaphthyridinone compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values represent the concentration of the compound required to inhibit the biological process by 50%.

Table 1: Cellular Activity of Benzonaphthyridinone Compounds

CompoundTargetAssayCell LineIC50 / EC50 (nM)Reference
Torin1 mTORC1Western Blot (p-S6K)U87-MG2[2][4]
mTORC2Western Blot (p-Akt S473)U87-MG10[2][4]
PI3KWestern Blot (p-Akt T308)PC-31800[2]
Torin2 mTORCellular Assay-0.25[1][6]
PI3KCellular Assay-200[1][6]

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to determine mTOR inhibition.

Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample and to analyze post-translational modifications such as phosphorylation.[7]

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I

Workflow for Western Blotting analysis.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., U87-MG, PC-3) in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 16-24 hours.

    • Treat cells with various concentrations of the benzonaphthyridinone compound or vehicle control (e.g., DMSO) for the desired time (e.g., 2 hours).

    • Stimulate cells with a growth factor (e.g., 100 ng/mL EGF) for 30 minutes to activate the mTOR pathway.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in 1X cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.[9]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).[10]

  • SDS-PAGE:

    • Prepare protein samples by adding 4X SDS sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[10]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8][9]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[8][9]

      • Recommended primary antibodies:

        • Phospho-S6K (Thr389)

        • Total S6K

        • Phospho-Akt (Ser473)

        • Total Akt

        • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection:

    • Wash the membrane again three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

In-Cell Western™ (ICW) Assay

The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method performed in multi-well plates, offering higher throughput than traditional Western blotting.[11]

ICW_Workflow cluster_0 Cell Plating & Treatment cluster_1 Immunostaining cluster_2 Data Acquisition A 1. Seed Cells in 96-well Plate B 2. Compound Treatment A->B C 3. Fixation & Permeabilization B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody & Cell Stain Incubation E->F G 7. Plate Scanning F->G H 8. Data Analysis G->H

Workflow for the In-Cell Western™ assay.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well or 384-well black-walled plate at an appropriate density and allow them to adhere overnight.[12]

  • Cell Treatment:

    • Treat cells with a serial dilution of the benzonaphthyridinone compound and controls as described for Western blotting.

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[13]

    • Wash the wells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[13]

  • Blocking:

    • Wash the wells with PBS containing 0.1% Tween-20 (PBST).

    • Block the cells with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or 3% BSA in PBS) for 1.5 hours at room temperature.[13]

  • Primary Antibody Incubation:

    • Incubate the cells with the primary antibody (e.g., anti-phospho-S6K) diluted in blocking buffer overnight at 4°C.[12]

  • Secondary Antibody and Cell Stain Incubation:

    • Wash the wells multiple times with PBST.

    • Incubate the cells with an appropriate IRDye®-conjugated secondary antibody and a cell normalization stain (e.g., CellTag™ 700 Stain) for 1 hour at room temperature in the dark.[11]

  • Plate Scanning and Analysis:

    • Wash the wells with PBST.

    • Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for the target protein and normalize it to the cell stain intensity.

Immunofluorescence

Immunofluorescence allows for the visualization of the subcellular localization and expression of target proteins.[14]

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with the benzonaphthyridinone compound as previously described.

  • Fixation and Permeabilization:

    • Fix cells with 4% formaldehyde in PBS for 15 minutes.[13]

    • Permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.[13]

  • Blocking:

    • Wash with PBS.

    • Block with 3% BSA in PBS for 30-60 minutes.[13]

  • Antibody Incubation:

    • Incubate with the primary antibody (e.g., anti-phospho-S6K) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488) for 1 hour at room temperature in the dark.[13]

  • Mounting and Imaging:

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Image the cells using a fluorescence microscope.

Conclusion

The cell-based assays described in these application notes provide robust and quantitative methods to evaluate the inhibitory effects of benzonaphthyridinone compounds on the mTOR signaling pathway. By analyzing the phosphorylation status of key downstream targets, researchers can effectively determine the potency and selectivity of these inhibitors, facilitating their development as potential therapeutic agents.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-naphthyridines. The content is designed to address common challenges and optimize reaction conditions for improved yields and purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1,8-naphthyridines, particularly via the common Friedländer annulation reaction.

Q1: My reaction yield is consistently low. What are the most critical factors to investigate for optimization?

A1: Low yields in 1,8-naphthyridine synthesis can often be attributed to suboptimal reaction conditions. The key parameters to evaluate are the catalyst, solvent, and reaction temperature.

  • Catalyst Choice and Loading: The catalyst plays a pivotal role. While traditional methods often employ harsh acid or base catalysts, recent advancements have identified milder and more efficient alternatives.[1] For instance, basic ionic liquids like 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) and choline hydroxide (ChOH) have demonstrated excellent catalytic activity, often leading to significantly higher yields.[1][2] Catalyst loading should also be optimized; for example, 1 mol% of ChOH has been shown to be optimal in aqueous media.[3]

  • Solvent System: Many traditional syntheses of 1,8-naphthyridines utilize organic solvents. However, greener and often more effective alternatives exist. Water has been successfully used as a solvent, especially in combination with a suitable catalyst like ChOH, leading to excellent yields.[2] Solvent-free conditions, particularly with microwave irradiation or solid-state grinding with a catalyst like Al2O3, can also be highly effective and simplify product workup.[4][5]

  • Reaction Temperature: The optimal temperature is highly dependent on the specific reactants and catalyst system. For ChOH-catalyzed reactions in water, 50 °C has been found to produce excellent yields.[3] For syntheses using basic ionic liquids like [Bmmim][Im], 80 °C is a good starting point for optimization.[1] It is advisable to perform a temperature screen to identify the ideal condition for your specific substrate combination.

Q2: I am observing the formation of multiple products, leading to difficult purification. How can I improve the regioselectivity of the reaction?

A2: The formation of multiple isomers is a common issue, especially when using unsymmetrical ketones in the Friedländer annulation. This leads to challenges in purification and reduced yield of the desired product.

Improving regioselectivity can be achieved by:

  • Catalyst Selection: Certain catalysts can significantly influence the regiochemical outcome. For example, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been shown to be highly reactive and regioselective for the preparation of 2-substituted 1,8-naphthyridines from unmodified methyl ketones.[6][7]

  • Slow Addition of Reactants: The rate of addition of the ketone substrate can impact regioselectivity. A slow addition of the methyl ketone to the reaction mixture has been reported to increase the formation of the desired regioisomer.[6][8]

  • Temperature Control: Reaction temperature can also influence the regioselectivity of the annulation.[8] A systematic study of the effect of temperature on the product distribution is recommended.

Q3: The workup and purification of my product are cumbersome. Are there simpler and more efficient methods?

A3: Complex purification procedures can be a significant bottleneck. Simplifying the workup process is often achievable by modifying the reaction conditions.

  • Aqueous Reactions: When using water as a solvent with a water-soluble catalyst like choline hydroxide, the product often precipitates out of the reaction mixture, allowing for easy separation by simple filtration.[2] The catalyst can then be removed from the aqueous phase.

  • Solvent-Free Synthesis: Solid-state synthesis using a pestle and mortar with a catalyst like Al2O3 can yield a product of high purity directly, minimizing the need for extensive purification.[4] Microwave-assisted solvent-free synthesis is another efficient method that can lead to cleaner reactions and easier workup.[5]

  • Ionic Liquid Catalysis: While the product needs to be extracted from the ionic liquid, these catalysts are often recyclable, which can be advantageous for larger-scale syntheses.[1] Extraction with a suitable organic solvent like ethyl ether is a common method for product isolation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1,8-naphthyridines?

A1: The Friedländer annulation is widely regarded as one of the simplest and most common methods for synthesizing 1,8-naphthyridines, often providing higher yields compared to other methods like the Skraup, Combes, Pfitzinger, or Conrad-Limpach reactions.[1] This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group.

Q2: Are there environmentally friendly ("green") methods for synthesizing 1,8-naphthyridines?

A2: Yes, significant progress has been made in developing greener synthetic routes. These methods aim to reduce the use of hazardous reagents and solvents. Key examples include:

  • Synthesis in Water: Using water as the solvent is a highly sustainable approach.[2][9]

  • Ionic Liquids: Basic ionic liquids can act as both the catalyst and the solvent, and they are often reusable.[1][10]

  • Solvent-Free Conditions: Microwave-assisted and solid-state grinding methods eliminate the need for a solvent altogether.[4][5]

Q3: What are some of the key applications of 1,8-naphthyridine derivatives?

A3: 1,8-Naphthyridine and its derivatives are of great interest due to their wide range of biological activities and applications in materials science. They are found in drugs with antimicrobial, antibacterial, HIV inhibitory, and antitumor properties.[3][11] Additionally, they are used as ligands in organometallic chemistry and have applications in organic light-emitting diodes (OLEDs).[12]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on the optimization of 1,8-naphthyridine synthesis.

Table 1: Optimization of 2-Methyl-1,8-naphthyridine Synthesis using Choline Hydroxide (ChOH) in Water [2][3]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1ChOH (1)H₂O50699
2ChOH (1)H₂ORoom Temp.685
3NoneH₂O506No Reaction
4ChOH (1)None50652
5ChOH (0.5)H₂O50692
6ChOH (2)H₂O50698

Table 2: Optimization of 2,3-Diphenyl-1,8-naphthyridine Synthesis using Basic Ionic Liquids (ILs) [1]

EntryIonic LiquidTemperature (°C)Time (h)Molar Ratio (Aldehyde:Ketone)Yield (%)
1[Bmmim][Im]80241:175
2[Bmmim][OAc]80241:162
3[Bmmim][OH]80241:158
4[Bmmim][Im]60241:165
5[Bmmim][Im]100241:182
6[Bmmim][Im]80121:168
7[Bmmim][Im]80361:185
8[Bmmim][Im]80240.6:190

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [3]

  • To a reaction vessel, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Add water (1 mL) to the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Stir the reaction mixture under a nitrogen atmosphere at 50 °C for 6 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate (40 mL) and water (10 mL).

  • Concentrate the organic layer under vacuum to obtain the product. The catalyst remains in the aqueous phase.

Protocol 2: Synthesis of 1,8-Naphthyridines using a Basic Ionic Liquid [1]

  • In a Schlenk reaction bottle, mix the α-methylene carbonyl compound and 2-amino-3-pyridinecarboxaldehyde in the basic ionic liquid [Bmmim][Im] (5 mL).

  • Stir the mixture magnetically at approximately 80 °C.

  • After the reaction is complete (as monitored by TLC), extract the mixture with ethyl ether and deionized water.

  • Collect the ethyl ether phase and evaporate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., petroleum ether/ethyl ether).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 2-Aminonicotinaldehyde + Carbonyl Compound stirring Stirring & Heating (Optimized Temperature) reactants->stirring catalyst Catalyst (e.g., ChOH, Ionic Liquid) catalyst->stirring solvent Solvent (e.g., Water, None) solvent->stirring monitoring Monitor by TLC stirring->monitoring extraction Extraction / Filtration monitoring->extraction Reaction Complete purification Column Chromatography (if necessary) extraction->purification product Pure 1,8-Naphthyridine extraction->product If pure purification->product

Caption: General experimental workflow for the synthesis of 1,8-naphthyridines.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Optimization Strategies problem Low Reaction Yield catalyst Suboptimal Catalyst or Loading problem->catalyst solvent Inappropriate Solvent problem->solvent temperature Incorrect Reaction Temperature problem->temperature optimize_catalyst Screen Catalysts (e.g., ChOH, [Bmmim][Im]) & Optimize Loading catalyst->optimize_catalyst optimize_solvent Test Greener Solvents (e.g., Water) or Solvent-Free Conditions solvent->optimize_solvent optimize_temp Perform Temperature Screen temperature->optimize_temp improved_yield Improved Yield optimize_catalyst->improved_yield optimize_solvent->improved_yield optimize_temp->improved_yield

References

Troubleshooting common issues in the synthesis of N-heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-heterocycles. The information is tailored for researchers, scientists, and drug development professionals.

General Troubleshooting

Q1: My reaction is complete according to TLC, but I am struggling to purify my N-heterocyclic product. What are some general purification strategies?

A1: Purification of N-heterocycles can be challenging due to their polarity and potential for interaction with silica gel. Here are some common strategies:

  • Flash Column Chromatography: This is the most common purification method.

    • Solvent System Selection: Start by identifying a suitable solvent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for your target compound. Common solvent systems include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or the addition of a small amount of a basic modifier like triethylamine (0.1-1%) to prevent streaking on the silica gel.

    • Column Packing: Proper packing of the silica gel column is crucial for good separation. A slurry packing method is generally preferred.

    • Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent that is still compatible with your solvent system and load it onto the column. Dry loading onto a small amount of silica gel is often a good alternative to prevent band broadening.

  • Recrystallization: This technique can be highly effective for obtaining very pure crystalline products.

    • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. It is often a trial-and-error process to find the perfect solvent or solvent mixture. Common solvents for recrystallizing N-heterocycles include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.

    • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution in an ice bath.[1]

Q2: My N-heterocycle seems to be unstable on silica gel. What can I do?

A2: Some N-heterocycles, particularly those that are highly activated or strained, can degrade on acidic silica gel. Here are some solutions:

  • Use Neutralized Silica Gel: You can neutralize the silica gel by washing it with a solution of triethylamine in your eluent before packing the column.

  • Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for the purification of acid-sensitive compounds.

  • Alternative Purification Methods: Consider other purification techniques such as preparative thin-layer chromatography (prep-TLC), crystallization, or distillation if your compound is volatile.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.

Q1: My Fischer indole synthesis is giving a very low yield or failing completely. What are the common causes?

A1: Low yields or failure in the Fischer indole synthesis can be attributed to several factors:

  • Substituent Effects: The reaction is sensitive to the electronic nature of the substituents on both the arylhydrazine and the carbonyl compound. Electron-donating groups on the arylhydrazine generally favor the reaction, while strong electron-withdrawing groups can hinder the cyclization.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl partner can impede the reaction.

  • Unstable Hydrazone: The intermediate hydrazone may be unstable under the reaction conditions, leading to decomposition.

  • Side Reactions: Competing side reactions, such as the formation of aldol condensation products from the carbonyl compound, can reduce the yield of the desired indole. The reaction is also known to be sensitive to reaction conditions like temperature and acid strength, which can affect the yield and purity.[2]

Q2: I am observing significant byproduct formation in my Fischer indole synthesis. How can I minimize this?

A2: Byproduct formation is a common issue. Here are some strategies to minimize it:

  • Optimize the Acid Catalyst: The choice and amount of acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[3] The optimal catalyst often needs to be determined empirically for a specific substrate combination.

  • Control the Reaction Temperature: Running the reaction at the optimal temperature can minimize side reactions. Sometimes, lower temperatures for a longer duration can be beneficial.

  • Pre-formation of the Hydrazone: In some cases, pre-forming and isolating the phenylhydrazone before the cyclization step can lead to cleaner reactions and better yields.

Troubleshooting Flowchart for Fischer Indole Synthesis

Fischer_Indole_Troubleshooting start Low Yield/ No Reaction check_reactants Check Reactant Purity and Stability start->check_reactants check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Acid Catalyst check_conditions->optimize_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp preform_hydrazone Pre-form Hydrazone optimize_catalyst->preform_hydrazone success Improved Yield optimize_catalyst->success optimize_temp->preform_hydrazone optimize_temp->success preform_hydrazone->success

Caption: A decision tree for troubleshooting low yields in Fischer indole synthesis.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines.

Q1: The classical Hantzsch synthesis is giving me a low yield and requires harsh conditions. How can I improve this?

A1: The classical Hantzsch synthesis often suffers from long reaction times, harsh conditions, and low yields.[4] Modern modifications can significantly improve the efficiency:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[5][6] Solvent-free microwave-assisted methods are also considered a green chemistry approach.[7]

  • Use of Catalysts: A variety of catalysts can improve the reaction efficiency under milder conditions. These include Lewis acids, Brønsted acids, and heterogeneous catalysts.

  • Solvent Choice: While classical methods often use ethanol or acetic acid, greener solvents like water or ionic liquids have been shown to be effective, especially in combination with catalysts or microwave heating.

Quantitative Comparison of Hantzsch Synthesis Conditions

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsTimeYield (%)Reference
BenzaldehydeEthyl acetoacetateNH₄OAcConventional heating8-10 h-[7]
BenzaldehydeEthyl acetoacetateNH₄OAcMicrowave (90W), solvent-free3 min93[5]
BenzaldehydeEthyl acetoacetateNH₄OAcγ-Al₂O₃ nanoparticles, 90°C, solvent-free-High[8]
Aromatic AldehydesDimedoneNH₄OAcMicrowave, solvent- and catalyst-free3-8 min81-97[9]
BenzaldehydeEthyl acetoacetateNH₄OHMicrowave, EtOH/H₂O4 min15-52[6]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Mixture: In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol).

  • Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a low power setting (e.g., 90-180 W) for 3-5 minutes. Monitor the reaction progress by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add crushed ice and filter the solid product.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.

Q1: My Paal-Knorr pyrrole synthesis is sluggish and requires harsh acidic conditions. Are there milder alternatives?

A1: Yes, while the traditional Paal-Knorr synthesis can be limited by harsh conditions, numerous milder and more efficient protocols have been developed.[9][10]

  • Catalyst-Free and Solvent-Free Conditions: For some reactive 1,4-dicarbonyls and amines, the reaction can proceed efficiently by simply stirring the neat reactants at room temperature.

  • Mild Acid Catalysis: Weak acids like acetic acid can accelerate the reaction without causing degradation of sensitive substrates.[11]

  • Lewis Acid Catalysis: A variety of mild Lewis acids have been shown to effectively catalyze the Paal-Knorr synthesis.

  • Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields, often under solvent-free conditions.

Quantitative Comparison of Catalysts for Paal-Knorr Synthesis

1,4-DicarbonylAmineCatalystConditionsTimeYield (%)Reference
2,5-HexanedioneAnilineNoneNeat, rt24 hHigh[12]
2,5-HexanedioneAnilineSulfamic acidSolvent-free-High[13]
2,5-HexanedioneAnilineI₂Solvent-free, rtShortExceptional[9]
2,5-HexanedioneAnilineSilica sulfuric acidSolvent-free, rt3 min98[9]
2,5-HexanedioneVarious aminesSDS in waterrt30-120 min60-98[14]

Experimental Protocol: A Greener Paal-Knorr Pyrrole Synthesis

This protocol utilizes sodium dodecyl sulfate (SDS) in water, offering an environmentally benign approach.[14]

  • Reactant Mixture: In a round-bottom flask, dissolve the amine (1 mmol) and 2,5-hexanedione (1 mmol) in water (5 mL).

  • Add Catalyst: Add sodium dodecyl sulfate (10 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC.

  • Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography if necessary.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines from a β-arylethylamine and an aldehyde or ketone.

Q1: My Pictet-Spengler reaction is giving a low yield. How can I improve it?

A1: Low yields in the Pictet-Spengler reaction can often be addressed by optimizing the reaction conditions:

  • Acid Catalyst: The reaction is typically catalyzed by a protic acid (e.g., HCl, H₂SO₄, TFA) or a Lewis acid (e.g., BF₃·OEt₂).[15][16] The choice and concentration of the acid can significantly impact the yield. For less nucleophilic aromatic rings, stronger acids and higher temperatures may be required.[15][17]

  • Solvent: The reaction can be performed in both protic and aprotic solvents. Sometimes, changing the solvent can lead to improved yields.

  • Temperature: While some reactions proceed at room temperature, others require heating. Optimization of the reaction temperature is crucial.

  • Substituent Effects: Electron-donating groups on the aromatic ring of the β-arylethylamine generally facilitate the reaction and allow for milder conditions.[15] Conversely, electron-withdrawing groups can make the reaction more challenging.

Q2: Can the Pictet-Spengler reaction be performed without a strong acid catalyst?

A2: Yes, for highly activated substrates, the reaction can sometimes proceed without any acid catalyst.[17] Additionally, forming an N-acyliminium ion intermediate by acylating the initially formed imine allows the cyclization to occur under very mild conditions with high yields, even for less reactive aromatic systems.[17]

Workflow for Optimizing the Pictet-Spengler Reaction

Pictet_Spengler_Optimization start Low Yield in Pictet-Spengler check_substrate Assess Aromatic Ring Nucleophilicity start->check_substrate activated Electron-Donating Groups check_substrate->activated High deactivated Electron-Withdrawing Groups check_substrate->deactivated Low mild_conditions Use Mild Acid (e.g., TFA) or No Catalyst activated->mild_conditions strong_conditions Use Strong Acid (e.g., HCl) and/or Heat deactivated->strong_conditions acyliminium Consider N-Acyliminium Ion Pathway deactivated->acyliminium success Improved Yield mild_conditions->success strong_conditions->success acyliminium->success

Caption: A workflow for optimizing Pictet-Spengler reaction conditions based on substrate reactivity.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.

Q1: My Bischler-Napieralski reaction is producing a significant amount of a styrene byproduct. How can I prevent this?

A1: The formation of styrenes is a known side reaction in the Bischler-Napieralski reaction, proceeding through a retro-Ritter type mechanism.[13] Here are some ways to mitigate this:

  • Use the Corresponding Nitrile as a Solvent: Running the reaction in the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter pathway. However, this may not always be practical due to the cost or availability of the nitrile.[13]

  • Alternative Reagents: Using oxalyl chloride to form an N-acyliminium intermediate can avoid the elimination that leads to the nitrile and subsequent styrene formation.[13]

Q2: What are the best dehydrating agents for the Bischler-Napieralski reaction?

A2: The choice of dehydrating agent is crucial for the success of the reaction.

  • Phosphorus oxychloride (POCl₃): This is the most commonly used reagent.[18]

  • Phosphorus pentoxide (P₂O₅): Often used in refluxing POCl₃, especially for less activated aromatic rings.[18]

  • Other Reagents: Tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and triflic anhydride (Tf₂O) have also been employed.[18]

Experimental Protocol: Bischler-Napieralski Reaction

This is a general procedure and may need to be adapted for your specific substrate.[19]

  • Reaction Setup: To a solution of the β-arylethylamide (1.0 equiv) in a suitable solvent (e.g., toluene, acetonitrile, or DCM) under an inert atmosphere, add the dehydrating agent (e.g., POCl₃, 1.1-2.0 equiv) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice. Basify the aqueous solution with an appropriate base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Logical Relationship of Reagent Choice in Bischler-Napieralski Reaction

Bischler_Napieralski_Reagents substrate β-Arylethylamide activated_ring Electron-Rich Aromatic Ring substrate->activated_ring has deactivated_ring Electron-Poor Aromatic Ring substrate->deactivated_ring has mild_reagent POCl₃, Tf₂O activated_ring->mild_reagent Use strong_reagent P₂O₅ in refluxing POCl₃ deactivated_ring->strong_reagent Use product 3,4-Dihydroisoquinoline mild_reagent->product leads to strong_reagent->product leads to

Caption: Selection of dehydrating agent based on the electronic nature of the aromatic ring.

References

Column chromatography techniques for the purification of 1,8-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,8-naphthyridine derivatives using column chromatography.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of 1,8-naphthyridine derivatives.

Issue 1: My 1,8-naphthyridine derivative is not moving off the baseline on the TLC plate, even with highly polar solvent systems.

  • Possible Cause: Your compound may be highly polar or basic, leading to strong interactions with the acidic silica gel. 1,8-Naphthyridine derivatives, being nitrogen-containing heterocycles, can exhibit basic properties.

  • Solution 1: Modify the Mobile Phase. Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel and reduce strong adsorption.

    • Recommended Modifiers:

      • Triethylamine (Et3N): Start with 0.1-1% (v/v) in your eluent system.[1]

      • Ammonia solution in methanol: A solution of 7N NH3 in methanol can be used as the polar component of your solvent system for very basic compounds.[2]

  • Solution 2: Change the Stationary Phase. If modifying the mobile phase is ineffective, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[3][4]

    • Reverse-phase silica gel (C18): For highly polar compounds, reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures), can be a very effective purification method.[3][4][5]

Issue 2: My compound is streaking badly on the TLC plate and the column.

  • Possible Cause 1: Compound Overload. Applying too much sample to the TLC plate or column can lead to streaking.

    • Solution: Reduce the amount of sample loaded. For column chromatography, a general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Possible Cause 2: Inappropriate Solvent System. The chosen solvent system may not be optimal for your compound, causing it to move as a streak rather than a compact band.

    • Solution: Systematically screen different solvent systems. A good starting point for many 1,8-naphthyridine derivatives is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.[2][3][6] If your compound is more polar, consider systems like methanol/dichloromethane.[1][3]

  • Possible Cause 3: Compound Degradation on Silica. Some compounds are sensitive to the acidic nature of silica gel and can decompose during chromatography, leading to streaking.[7]

    • Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If it is unstable, consider using deactivated silica gel, alumina, or reverse-phase chromatography.[7][8]

Issue 3: I'm getting poor separation between my desired 1,8-naphthyridine derivative and an impurity.

  • Possible Cause: The polarity of your chosen eluent system is too high, causing all compounds to move too quickly up the column without sufficient interaction with the stationary phase.

  • Solution 1: Decrease the Polarity of the Eluent. A less polar mobile phase will increase the retention time of your compounds on the column, allowing for better separation.

  • Solution 2: Use a Solvent Gradient. Start with a low polarity eluent and gradually increase the polarity during the chromatography run. This can help to first elute the less polar impurities and then the more polar desired compound with good resolution.

  • Solution 3: Try a Different Solvent System. Sometimes, changing the solvents in your mobile phase, even if the overall polarity is similar, can alter the selectivity of the separation. For example, substituting dichloromethane with ethyl acetate might improve the separation.

Issue 4: My compound is not eluting from the column.

  • Possible Cause 1: The Eluent is Not Polar Enough. Your compound may be too polar to be eluted by the chosen solvent system.

    • Solution: Gradually increase the polarity of your eluent. If you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If necessary, add a small amount of a more polar solvent like methanol (up to 10% in dichloromethane to avoid dissolving the silica).[1]

  • Possible Cause 2: Irreversible Adsorption or Decomposition. The compound may be reacting with or irreversibly binding to the silica gel.[7]

    • Solution: Test the stability of your compound on silica as mentioned in Issue 2. If it is unstable, a different stationary phase is recommended.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of a newly synthesized 1,8-naphthyridine derivative?

A1: A good starting point for most 1,8-naphthyridine derivatives of intermediate polarity is a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or heptane.[2][3][6] A common initial trial is a 1:1 mixture of EtOAc/Hexane.[3] You can then adjust the ratio based on the Rf value of your compound on a TLC plate. For more polar derivatives, a system of methanol (MeOH) in dichloromethane (DCM), starting from 1% MeOH and gradually increasing, is a good option.[1][3]

Q2: How do I choose the right stationary phase for my purification?

A2: For the majority of separations (around 80%), silica gel is the standard choice.[3] However, if your 1,8-naphthyridine derivative is basic or acid-sensitive, alumina may be a better option.[3] For highly polar or water-soluble derivatives, reverse-phase chromatography using a C18-functionalized silica gel is often the most effective method.[3][4][5]

Q3: What is the ideal Rf value I should aim for on my analytical TLC before running a column?

A3: For optimal separation on a column, the desired compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[3] An Rf in this range generally ensures that the compound will not elute too quickly (in the solvent front) or take an excessively long time to come off the column.

Q4: How can I purify a 1,8-naphthyridine N-oxide derivative?

A4: 1,8-Naphthyridine N-oxides are generally more polar than their non-oxidized counterparts due to the polar N-oxide bond.[9][10][11] Therefore, you will likely need a more polar solvent system. Start with a higher ratio of ethyl acetate in hexanes, or use a methanol/dichloromethane system. If the compound is still not moving, reverse-phase chromatography is a strong alternative.

Q5: My compound is not very soluble in the chromatography eluent. How can I load it onto the column?

A5: If your compound has poor solubility in the eluent, you can use a technique called "dry loading".[12]

  • Dissolve your crude sample in a suitable solvent in which it is soluble (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel to this solution (approximately 5-10 times the mass of your sample).

  • Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder of your compound adsorbed onto the silica gel.

  • Carefully add this powder to the top of your packed column.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of 1,8-Naphthyridine Derivatives

Polarity of DerivativeStationary PhaseRecommended Solvent System (v/v)Notes
Non-polar to Moderately Polar Silica Gel5-50% Ethyl Acetate in Hexanes/Heptane[1][3][6]A standard and versatile system. Adjust the ratio to achieve an optimal Rf.
Silica Gel5-20% Diethyl Ether in Hexanes/HeptaneAn alternative to the EtOAc/Hexane system.
Polar Silica Gel100% Ethyl Acetate[3]For compounds that are not sufficiently mobile in EtOAc/Hexane mixtures.
Silica Gel1-10% Methanol in Dichloromethane[1][3]A good choice for more polar derivatives. Do not exceed 10% methanol to avoid dissolving the silica.[1]
Basic Silica GelAdd 0.1-1% Triethylamine to the eluentNeutralizes acidic sites on the silica, improving peak shape for basic compounds.[1]
Alumina (Neutral or Basic)Ethyl Acetate/Hexanes or Methanol/DichloromethaneA better choice for acid-sensitive or strongly basic compounds.[3][4]
Highly Polar / Water-Soluble Reverse-Phase (C18)Water/Acetonitrile or Water/Methanol GradientsThe standard for very polar compounds. Often, a small amount of acid (TFA or formic acid) is added to improve peak shape.[3]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography of a 1,8-Naphthyridine Derivative

  • Preparation of the Column:

    • Select a glass column of an appropriate size. A general guideline is a column diameter that allows for a silica gel height of about 15-20 cm.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude 1,8-naphthyridine derivative in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the sample solution to the top of the column. Allow the sample to adsorb onto the silica by draining the solvent until the level is just at the top of the sand.

    • Dry Loading (for poorly soluble compounds): Follow the dry loading procedure described in FAQ Q5.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials. The size of the fractions will depend on the size of the column and the separation.

    • If using a solvent gradient, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.

  • Analysis of Fractions:

    • Monitor the elution of your compound by spotting the collected fractions on a TLC plate.

    • Visualize the spots using a UV lamp (if your compound is UV active) and/or a suitable staining agent.

    • Combine the fractions that contain the pure desired product.

  • Isolation of the Purified Compound:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified 1,8-naphthyridine derivative.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Purification Issue issue Identify the Problem start->issue no_movement Compound Not Moving issue->no_movement No Movement streaking Streaking issue->streaking Streaking poor_separation Poor Separation issue->poor_separation Poor Separation not_eluting Not Eluting issue->not_eluting Not Eluting solution_polar_modifier Add Basic Modifier (e.g., Et3N) no_movement->solution_polar_modifier solution_change_stationary Change Stationary Phase (Alumina/Reverse Phase) no_movement->solution_change_stationary solution_reduce_load Reduce Sample Load streaking->solution_reduce_load solution_optimize_solvent Optimize Solvent System streaking->solution_optimize_solvent solution_check_stability Check Compound Stability on Silica streaking->solution_check_stability poor_separation->solution_optimize_solvent solution_decrease_polarity Decrease Eluent Polarity poor_separation->solution_decrease_polarity solution_gradient Use a Solvent Gradient poor_separation->solution_gradient not_eluting->solution_check_stability solution_increase_polarity Increase Eluent Polarity not_eluting->solution_increase_polarity

Caption: A workflow diagram for troubleshooting common column chromatography issues.

Solvent_Selection_Logic start Start: Select Solvent System compound_properties Assess Compound Properties start->compound_properties non_polar Non-polar to Moderately Polar compound_properties->non_polar Non-polar polar Polar compound_properties->polar Polar basic Basic compound_properties->basic Basic very_polar Very Polar / Ionic compound_properties->very_polar Very Polar system_np EtOAc/Hexane non_polar->system_np system_p MeOH/DCM polar->system_p system_b Add Et3N or use Alumina basic->system_b system_vp Reverse Phase (ACN/H2O) very_polar->system_vp

Caption: A logical diagram for selecting an appropriate solvent system.

References

Identification and characterization of byproducts in 1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-naphthyridines. The following sections address common issues, their potential causes, and recommended solutions, with a focus on the identification and characterization of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,8-naphthyridines?

A1: The most prevalent method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation.[1][2] This reaction involves the condensation of 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing an α-methylene group, typically in the presence of an acid or base catalyst.[3] Alternative methods include the Skraup, Combes, and Pfitzinger reactions, though the Friedländer synthesis is often preferred due to its relative simplicity and higher yields.[1]

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields in 1,8-naphthyridine synthesis can stem from several factors. Incomplete reaction, degradation of starting materials, or the formation of soluble byproducts that are lost during workup are common culprits. It is also crucial to ensure the purity of the starting 2-aminopyridine-3-carbaldehyde, as impurities can inhibit the reaction or lead to side products. Reaction conditions such as temperature, reaction time, and catalyst choice can also significantly impact the yield.[4]

Q3: I observe multiple spots on my TLC plate that are difficult to separate. What could these be?

A3: The presence of multiple, closely-eluting spots on a TLC plate often indicates the formation of isomers or structurally similar byproducts. In the context of the Friedländer synthesis, if an unsymmetrical ketone is used as a starting material, regioisomeric 1,8-naphthyridine products can be formed. Other possibilities include byproducts from self-condensation of the starting aldehyde or ketone, or partially reacted intermediates.

Q4: How can I confirm the structure of my desired 1,8-naphthyridine product?

A4: The structure of the synthesized 1,8-naphthyridine should be confirmed using a combination of spectroscopic techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed information about the chemical environment of the protons and carbons in the molecule.[1] Mass spectrometry (MS) will confirm the molecular weight of the compound. For new compounds, elemental analysis or high-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. In some cases, single-crystal X-ray diffraction can provide unambiguous structural confirmation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and purification of 1,8-naphthyridines.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst: The acid or base catalyst may be old or decomposed.Use a fresh batch of catalyst. Consider screening different catalysts (e.g., p-toluenesulfonic acid, potassium hydroxide, or an ionic liquid) to find the optimal one for your specific substrates.
2. Impure Starting Materials: Impurities in 2-aminopyridine-3-carbaldehyde or the carbonyl compound can inhibit the reaction.Purify the starting materials before use. 2-aminopyridine-3-carbaldehyde can be purified by recrystallization or column chromatography.
3. Sub-optimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.Systematically optimize the reaction conditions. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.
Formation of a Major, Unidentified Byproduct 1. Self-Condensation of Starting Material: 2-aminopyridine-3-carbaldehyde can undergo self-condensation, especially under basic conditions.[5][6]Add the carbonyl compound to the reaction mixture before adding the base. Consider using a milder catalyst or lower reaction temperature.
2. Hydrolysis of Intermediates: The enamine or imine intermediates in the Friedländer reaction can be susceptible to hydrolysis, especially in the presence of water and acid.[7][8][9]Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Isomeric Products 1. Use of Unsymmetrical Ketones: The reaction of 2-aminopyridine-3-carbaldehyde with an unsymmetrical ketone can lead to the formation of two regioisomeric products.Employ a highly regioselective catalyst or modify the reaction conditions to favor the formation of the desired isomer. Purification by column chromatography or preparative HPLC may be necessary to separate the isomers.[10]
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Byproducts may have similar polarities to the desired 1,8-naphthyridine, making separation by column chromatography challenging.Try different solvent systems for column chromatography. If separation is still difficult, consider alternative purification techniques such as preparative TLC, preparative HPLC, or crystallization.
2. Product is an Oil or Low-Melting Solid: The product may not crystallize easily.Attempt to form a salt of the 1,8-naphthyridine (e.g., hydrochloride or picrate salt), which may be more crystalline. Trituration with a non-polar solvent can sometimes induce crystallization.

Byproduct Identification and Characterization

A common challenge in 1,8-naphthyridine synthesis is the formation of byproducts. Below are examples of potential byproducts and guidance on their characterization.

Regioisomeric Products

When using an unsymmetrical ketone such as 2-butanone in a Friedländer synthesis with 2-aminopyridine-3-carbaldehyde, two possible regioisomers can be formed:

  • 2,3-Dimethyl-1,8-naphthyridine

  • 2-Ethyl-1,8-naphthyridine

Characterization:

  • 1H NMR: The two isomers will have distinct proton NMR spectra. The chemical shifts and coupling patterns of the methyl and ethyl groups will be different.

  • 13C NMR: The number of unique carbon signals and their chemical shifts will differ between the two isomers.

  • Mass Spectrometry: While both isomers will have the same molecular weight, they may show different fragmentation patterns in MS/MS experiments.

  • Chromatography: The two isomers will likely have slightly different retention times on HPLC and TLC.

Self-Condensation Product of 2-Aminopyridine-3-carbaldehyde

Under certain conditions, 2-aminopyridine-3-carbaldehyde can undergo a self-condensation reaction to form a tricyclic byproduct.

Characterization:

  • 1H NMR: The spectrum will be more complex than that of the starting material and will likely show signals corresponding to both aromatic and imine protons.

  • Mass Spectrometry: The molecular weight will be higher than that of the starting material and will correspond to the condensation of two or more molecules of the aldehyde.

Experimental Protocols

General Procedure for the Friedländer Synthesis of 2,3-Disubstituted-1,8-naphthyridines

A mixture of 2-aminopyridine-3-carbaldehyde (1.0 mmol) and the desired carbonyl compound (1.2 mmol) is dissolved in a suitable solvent (e.g., ethanol, toluene, or water).[2] A catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 mmol) or a base (e.g., potassium hydroxide, 0.2 mmol) is added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Characterization of Byproducts by HPLC-MS

Reaction mixtures can be analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify the desired product and any byproducts. A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid or ammonium acetate. The mass spectrometer can be operated in electrospray ionization (ESI) mode to obtain the molecular weights of the components.

Visualizations

Friedländer Synthesis of 1,8-Naphthyridine Workflow

Friedlander_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products 2-Aminopyridine-3-carbaldehyde 2-Aminopyridine-3-carbaldehyde Mixing & Heating Mixing & Heating 2-Aminopyridine-3-carbaldehyde->Mixing & Heating Carbonyl Compound Carbonyl Compound Carbonyl Compound->Mixing & Heating Solvent Removal Solvent Removal Mixing & Heating->Solvent Removal Reaction Mixture Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Crude Product Desired 1,8-Naphthyridine Desired 1,8-Naphthyridine Column Chromatography->Desired 1,8-Naphthyridine Byproducts Byproducts Column Chromatography->Byproducts

Caption: Workflow for the Friedländer synthesis of 1,8-naphthyridines.

Logical Relationship of Issues in 1,8-Naphthyridine Synthesis

Troubleshooting_Logic Low Yield Low Yield Multiple Spots on TLC Multiple Spots on TLC Purification Difficulty Purification Difficulty Inactive Catalyst Inactive Catalyst Inactive Catalyst->Low Yield Impure Starting Materials Impure Starting Materials Impure Starting Materials->Low Yield Side Reactions Side Reactions Side Reactions->Low Yield Side Reactions->Multiple Spots on TLC Side Reactions->Purification Difficulty Isomer Formation Isomer Formation Isomer Formation->Multiple Spots on TLC Isomer Formation->Purification Difficulty Similar Polarity Similar Polarity Similar Polarity->Purification Difficulty

Caption: Common issues and their root causes in 1,8-naphthyridine synthesis.

References

Technical Support Center: Enhancing the Solubility and Bioavailability of 1,8-Naphthyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility and bioavailability of 1,8-naphthyridine-based compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Poor Aqueous Solubility of a Novel 1,8-Naphthyridine Derivative

  • Question: My newly synthesized 1,8-naphthyridine compound exhibits very low aqueous solubility, hindering further in vitro and in vivo evaluation. What initial steps should I take?

  • Answer: A multi-pronged approach is recommended. Start by characterizing the solid-state properties of your compound (e.g., crystallinity, polymorphism) using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Concurrently, explore simple formulation strategies. Physical modifications such as particle size reduction through micronization can be a first step to improve the dissolution rate, though it may not affect the equilibrium solubility.[1] Chemical modifications, including salt formation for ionizable compounds or co-crystallization, can significantly enhance solubility and should be investigated.[1][2]

Issue 2: Inconsistent Dissolution Profiles Between Batches

  • Question: I am observing significant batch-to-batch variability in the dissolution profiles of my 1,8-naphthyridine formulation. What could be the cause?

  • Answer: Inconsistent dissolution profiles often point to issues with the solid form of the active pharmaceutical ingredient (API). Polymorphism, where a compound exists in different crystal structures, is a common culprit. Each polymorph can have distinct solubility and dissolution characteristics. It is crucial to establish a robust crystallization process to ensure the consistent production of a single, desired polymorphic form. Another potential cause could be variations in particle size distribution between batches. Implement rigorous particle size analysis for each batch to ensure consistency.

Issue 3: Low Oral Bioavailability Despite Improved In Vitro Dissolution

  • Question: My formulation of a 1,8-naphthyridine derivative shows excellent dissolution in vitro, but the oral bioavailability in animal models remains low. What factors should I consider?

  • Answer: Low oral bioavailability in the face of good dissolution can be attributed to several factors beyond solubility. Poor membrane permeability is a primary suspect. The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability.[3] Your compound might be a BCS Class III (high solubility, low permeability) or Class IV (low solubility, low permeability) agent. In this case, strategies to enhance permeability, such as the use of permeation enhancers or the development of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), should be explored. Additionally, first-pass metabolism in the gut wall or liver can significantly reduce the amount of drug reaching systemic circulation. In vivo studies are necessary to investigate these metabolic effects.[4]

Frequently Asked Questions (FAQs)

Solubility Enhancement

  • Q1: What are the most common techniques to improve the solubility of poorly water-soluble 1,8-naphthyridine compounds?

    • A1: Common techniques are categorized into physical and chemical modifications.[1]

      • Physical Modifications: Particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[1]

      • Chemical Modifications: Salt formation, co-crystallization, and complexation (e.g., with cyclodextrins).[1]

  • Q2: How does salt formation enhance the solubility of 1,8-naphthyridine derivatives?

    • A2: Many 1,8-naphthyridine derivatives contain ionizable functional groups. By reacting these with an appropriate acid or base, a salt can be formed. Salts generally have higher aqueous solubility than their corresponding neutral forms because of their ionic nature, which allows for more favorable interactions with water molecules.[2] The choice of the counter-ion is critical and can significantly impact the final solubility and stability of the salt form.[5]

  • Q3: What is co-crystallization and how can it be applied to 1,8-naphthyridine compounds?

    • A3: Co-crystals are multi-component crystals where the API and a coformer are held together by non-covalent interactions, typically hydrogen bonds.[6] For 1,8-naphthyridine compounds that are non-ionizable or form unstable salts, co-crystallization with a pharmaceutically acceptable coformer can be an effective strategy to improve solubility and other physicochemical properties.[3][6] A systematic screening of potential coformers is usually required to identify a suitable candidate.[7]

Bioavailability Enhancement

  • Q4: What is the Biopharmaceutical Classification System (BCS) and why is it important for 1,8-naphthyridine drug development?

    • A4: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[3] It helps in predicting the in vivo performance of a drug product and in selecting the most appropriate strategy for enhancing its bioavailability. For instance, for a BCS Class II drug (low solubility, high permeability), the focus would be on improving solubility and dissolution rate. For a BCS Class IV drug (low solubility, low permeability), both solubility and permeability enhancement strategies would be necessary.[8]

  • Q5: How can nanosuspensions improve the bioavailability of 1,8-naphthyridine compounds?

    • A5: Nanosuspensions are colloidal dispersions of sub-micron drug particles stabilized by surfactants and polymers.[9] The reduction of particle size to the nanometer range leads to a significant increase in the surface area-to-volume ratio, which in turn increases the dissolution velocity and saturation solubility of the drug.[9] This can lead to improved absorption and higher bioavailability.[1][9]

Quantitative Data on Solubility Enhancement

The following table summarizes the improvement in aqueous solubility of Enoxacin, a 1,8-naphthyridine-based antibiotic, through the formation of pharmaceutical salts and co-crystals with dicarboxylic acids.

CompoundCoformerSolubility (mg/mL) in WaterFold Increase in Solubility
Enoxacin (Pure Drug)-0.29-
Enoxacin-Oxalic Acid Co-crystalOxalic Acid2.157.4
Enoxacin-Malonic Acid SaltMalonic Acid5.2818.2
Enoxacin-Fumaric Acid SaltFumaric Acid3.4611.9

Data extracted from a study on enhancing the in vitro antibacterial activity of enoxacin by improving its solubility and permeability.[10]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol is a general guideline and may require optimization for specific 1,8-naphthyridine compounds.

Objective: To prepare a solid dispersion of a poorly water-soluble 1,8-naphthyridine compound to enhance its dissolution rate.

Materials:

  • 1,8-Naphthyridine Derivative (API)

  • Hydrophilic Carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

  • Volatile Organic Solvent (e.g., Ethanol, Methanol, Dichloromethane)

  • Rotary Evaporator

  • Water Bath

  • Mortar and Pestle

  • Sieves

Procedure:

  • Accurately weigh the API and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the API and the carrier in a minimal amount of the selected volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C) in a water bath.[5]

  • Continue the evaporation until a dry, solid film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further characterization.

Protocol 2: High-Throughput Co-crystal Screening

This protocol outlines a general workflow for screening potential coformers for a 1,8-naphthyridine API.

Objective: To identify new co-crystal forms of a 1,8-naphthyridine API with improved physicochemical properties.

Materials:

  • 1,8-Naphthyridine Derivative (API)

  • Library of potential Coformers (e.g., GRAS - Generally Regarded as Safe - compounds)

  • A variety of Solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate)

  • 96-well plates

  • Automated liquid handling system (optional)

  • Ball mill or vortex mixer

  • Powder X-ray Diffractometer (PXRD)

Procedure:

  • Coformer Selection: Select a library of potential coformers based on their functional groups that can form hydrogen bonds with the API.[11]

  • Dispensing: Dispense a fixed amount of the API into each well of a 96-well plate. Add the selected coformers to the wells in a stoichiometric ratio (e.g., 1:1 molar ratio).

  • Solvent Addition: Add a small amount of a screening solvent to each well.

  • Grinding/Mixing: Seal the plate and mix the contents of each well vigorously using a ball mill or a vortex mixer for a set period (e.g., 30-60 minutes).

  • Solvent Evaporation: Allow the solvent to evaporate from the wells at room temperature or under a gentle stream of nitrogen.

  • PXRD Analysis: Analyze the solid residue in each well using a high-throughput PXRD system.

  • Data Analysis: Compare the PXRD pattern of each sample with the patterns of the pure API and the pure coformer. The appearance of new diffraction peaks that are not present in either the API or the coformer patterns indicates the formation of a new crystalline phase, potentially a co-crystal.[2]

Protocol 3: In Vivo Bioavailability Study (General Guideline)

This protocol provides a general framework for conducting an in vivo bioavailability study in an animal model. All animal experiments must be conducted in accordance with approved ethical guidelines.

Objective: To determine the oral bioavailability of a formulated 1,8-naphthyridine compound compared to a reference formulation.

Materials:

  • Test Formulation of the 1,8-Naphthyridine Compound

  • Reference Formulation (e.g., an aqueous solution or suspension of the pure drug)

  • Animal Model (e.g., rats, mice)

  • Oral gavage needles

  • Blood collection supplies (e.g., syringes, capillary tubes, anticoagulant-coated tubes)

  • Centrifuge

  • Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (e.g., 12 hours) before drug administration, with free access to water.

  • Dosing: Divide the animals into two groups: a test group and a reference group. Administer the test formulation to the test group and the reference formulation to the reference group via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from each animal at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[12]

  • Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Quantify the concentration of the 1,8-naphthyridine compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Plot the mean plasma concentration-time profiles for both the test and reference groups. Calculate key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).[4]

  • Bioavailability Calculation: Calculate the relative bioavailability (F) of the test formulation using the following formula: F (%) = (AUC_test / AUC_reference) * (Dose_reference / Dose_test) * 100

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Problem Poorly Soluble 1,8-Naphthyridine Compound Physical Physical Modification (e.g., Nanosuspension) Problem->Physical Chemical Chemical Modification (e.g., Salt Formation, Co-crystallization) Problem->Chemical Formulation Formulation Approach (e.g., Solid Dispersion) Problem->Formulation InVitro In Vitro Dissolution & Solubility Studies Physical->InVitro Chemical->InVitro Formulation->InVitro InVivo In Vivo Bioavailability Studies InVitro->InVivo Outcome Enhanced Solubility & Bioavailability InVivo->Outcome

Caption: Experimental workflow for enhancing solubility.

troubleshooting_logic cluster_start cluster_check1 cluster_action1 cluster_check2 cluster_action2 cluster_check3 cluster_action3 cluster_end Start Start: Low Bioavailability CheckDissolution Is in vitro dissolution adequate? Start->CheckDissolution EnhanceSolubility Action: Enhance Solubility (e.g., Solid Dispersion, Nanosuspension) CheckDissolution->EnhanceSolubility No CheckPermeability Is membrane permeability high? CheckDissolution->CheckPermeability Yes EnhanceSolubility->CheckDissolution EnhancePermeability Action: Enhance Permeability (e.g., Permeation Enhancers, Lipid Formulations) CheckPermeability->EnhancePermeability No CheckMetabolism Is first-pass metabolism low? CheckPermeability->CheckMetabolism Yes EnhancePermeability->CheckPermeability AddressMetabolism Action: Address Metabolism (e.g., Prodrug Approach, Metabolic Inhibitors) CheckMetabolism->AddressMetabolism No End Achieved: Improved Bioavailability CheckMetabolism->End Yes AddressMetabolism->CheckMetabolism

Caption: Troubleshooting logic for low bioavailability.

References

Technical Support Center: Enantioselective Synthesis of Chiral 1,8-Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of chiral 1,8-naphthyridine analogs.

Frequently Asked Questions (FAQs)

Q1: I am planning the synthesis of a chiral 1,8-naphthyridine analog. Which enantioselective strategy should I choose?

A1: The choice of strategy depends on the desired substitution pattern, available starting materials, and scalability requirements. Here's a general guide:

  • For Tetrahydro-1,8-naphthyridines: Asymmetric hydrogenation of a prochiral 1,8-naphthyridine substrate is a highly effective method, often providing high enantioselectivity (up to 99% ee) and full conversion.[1] Ruthenium-diamine complexes are commonly used as catalysts.[1]

  • For Axially Chiral 1,8-Naphthyridine-based Ligands: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using novel chiral 1,8-naphthyridine-based ligands can be employed for the atroposelective synthesis of C-O axially chiral compounds.[2][3][4]

  • For Substituted 1,8-Naphthyridines: The Friedlander annulation is a versatile and widely used method.[5][6][7] For enantioselectivity, a chiral catalyst or a chiral auxiliary approach would be necessary. Greener methods using water as a solvent and biocompatible catalysts like choline hydroxide have been developed for this reaction, offering high yields.[8][9][10]

Q2: My enantioselective reaction is giving low enantiomeric excess (ee). What are the possible causes and how can I improve it?

A2: Low enantiomeric excess can stem from several factors. Here are some troubleshooting steps:

  • Catalyst/Ligand Choice: The chiral ligand is crucial for enantioselectivity.[2] If you are using a known catalyst system, ensure its purity and proper handling. Consider screening a panel of chiral ligands to find the optimal one for your specific substrate. The steric and electronic properties of the ligand can significantly impact the outcome.

  • Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, therefore, the enantioselectivity. Screen a variety of solvents to find the optimal medium.

  • Substrate Purity: Impurities in your starting material can sometimes interfere with the catalyst or the reaction pathway, leading to lower ee. Ensure your substrate is of high purity.

  • Reaction Time and Conversion: In some cases, the enantioselectivity can change with reaction time, especially if there is a competing racemic background reaction or if the product racemizes under the reaction conditions. Monitor the ee at different time points.

Q3: The yield of my chiral 1,8-naphthyridine synthesis is low. How can I improve it?

A3: Low yields can be attributed to incomplete reactions, side reactions, or product degradation. Consider the following:

  • Reaction Conditions: Optimize the reaction temperature, concentration, and reaction time. For instance, in the Friedlander reaction, using an ionic liquid as both catalyst and solvent can improve yields.[5]

  • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can also lead to side reactions. Systematically vary the catalyst loading to find the optimal balance.

  • Purity of Reagents and Solvents: Ensure all reagents and solvents are pure and dry, as impurities can inhibit the catalyst or lead to undesired side reactions.

  • Atmosphere: Some catalytic systems are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.

  • Work-up and Purification: Product loss during extraction and purification can be a major contributor to low yields. Optimize your work-up procedure and consider alternative purification methods.

Q4: I am having trouble with the chiral HPLC separation of my 1,8-naphthyridine enantiomers. What should I check?

A4: Chiral HPLC can be challenging. Here are some common issues and solutions:

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for a wide range of compounds.[11][12] If one column doesn't provide separation, try a different type of CSP.

  • Mobile Phase Composition: The mobile phase composition, including the type and percentage of organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., trifluoroacetic acid, diethylamine), can dramatically affect the separation. Systematically vary the mobile phase to optimize resolution.

  • Temperature: Column temperature can influence the separation. Try running the analysis at different temperatures (both above and below ambient).

  • Flow Rate: Adjusting the flow rate can sometimes improve peak shape and resolution.

  • Sample Solvent: Dissolve your sample in the mobile phase to avoid peak distortion. If this is not possible, use a solvent that is weaker than the mobile phase.

  • No Second Peak: If you only see one peak for a racemic sample, it's possible the second enantiomer is very strongly retained on the column.[11] Try a stronger mobile phase or a different column.

Q5: How can I determine the enantiomeric excess (ee) of my chiral 1,8-naphthyridine using NMR?

A5: NMR spectroscopy can be a powerful tool for determining enantiomeric excess, typically by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[13][14][15][16][17]

  • Using Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form diastereomeric complexes with the enantiomers of your compound in solution. These complexes have slightly different NMR spectra, leading to the splitting of signals for the two enantiomers. The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio. Common CSAs include cyclodextrins and macrocyclic compounds.[14][17]

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of your purified sample.

    • Add a small amount of the CSA to the NMR tube.

    • Acquire another ¹H NMR spectrum and look for splitting of signals.

    • If no splitting is observed, gradually increase the concentration of the CSA.

    • Once baseline separation of a signal is achieved, integrate the two peaks to determine the ee.

Troubleshooting Guides

Low Enantioselectivity
Symptom Possible Cause Suggested Solution
Low ee (<50%) Ineffective chiral ligand/catalyst.Screen a different class of chiral ligands. Verify the purity and optical purity of the ligand.
Non-optimal reaction temperature.Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).
Racemic background reaction is dominant.Use a milder catalyst or reaction conditions. Lower the reaction temperature.
ee decreases over time Product racemization under reaction conditions.Monitor the reaction progress and stop it at the optimal time. Consider a milder work-up procedure.
Inconsistent ee results Impurities in starting materials or reagents.Purify all starting materials and reagents. Ensure solvents are anhydrous.
Inaccurate ee measurement.Validate your chiral HPLC or NMR method with a racemic standard.
Low Reaction Yield
Symptom Possible Cause Suggested Solution
Reaction does not go to completion Inactive catalyst.Activate the catalyst according to the literature procedure. Use freshly prepared catalyst.
Insufficient catalyst loading.Increase the catalyst loading incrementally.
Low reaction temperature.Gradually increase the reaction temperature.
Formation of multiple byproducts Side reactions are occurring.Lower the reaction temperature. Use a more selective catalyst.
Substrate or product decomposition.Run the reaction under an inert atmosphere. Use milder reaction conditions.
Significant loss during work-up Product is water-soluble or volatile.Optimize the extraction procedure (e.g., use a different solvent, adjust pH).
Product adheres to silica gel during chromatography.Deactivate the silica gel with a small amount of triethylamine in the eluent. Consider alternative purification methods like crystallization.

Data Presentation

Table 1: Comparison of Selected Enantioselective Methods for 1,8-Naphthyridine Synthesis

MethodCatalyst/LigandSubstrate ScopeTypical Yield (%)Typical ee (%)Reference
Asymmetric Hydrogenation--INVALID-LINK--n2,7-Disubstituted 1,8-naphthyridines>95up to 99[1]
Copper-Catalyzed Atroposelective SynthesisCuTC / Chiral 1,8-naphthyridine-based ligandDiaryl ethers7696[2]
Friedlander Annulation (Greener Method)Choline hydroxide2-Aminonicotinaldehyde and various ketones>90N/A (produces racemic mixture)[8][10]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of 2,7-Diphenyl-1,8-naphthyridine[1]
  • Preparation of the Catalyst: In a glovebox, a mixture of [RuCl₂(benzene)]₂ (5.0 mg, 0.01 mmol) and (S)-Xyl-BINAP (13.6 mg, 0.02 mmol) in dry DMF (1.0 mL) is heated at 100 °C for 30 minutes. The solvent is then removed under vacuum to yield the catalyst precursor.

  • Hydrogenation: To a solution of 2,7-diphenyl-1,8-naphthyridine (56.4 mg, 0.2 mmol) in degassed methanol (2.0 mL) in a glass-lined autoclave, the prepared catalyst is added.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of H₂.

  • The reaction mixture is stirred at 60 °C for 24 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the chiral 1,2,3,4-tetrahydro-1,8-naphthyridine.

  • Enantiomeric excess determination: The ee is determined by chiral HPLC analysis.

Protocol 2: Copper-Catalyzed Atroposelective Synthesis of a C-O Axially Chiral Compound[2]
  • Reaction Setup: To a dried Schlenk tube are added CuTC (1.9 mg, 0.01 mmol), the chiral 1,8-naphthyridine-based ligand L1 (5.3 mg, 0.012 mmol), and the dialkynyl diaryl ether substrate (0.2 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Dry solvent (e.g., toluene, 2.0 mL) and benzyl azide (0.24 mmol) are added via syringe.

  • The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the indicated time (e.g., 24 hours).

  • Work-up: Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.

  • Purification: The product is purified by flash column chromatography (eluent specified in the original literature) to yield the chiral diaryl ether.

  • Enantiomeric excess determination: The ee is determined by chiral HPLC analysis.

Mandatory Visualization

Enantioselective_Synthesis_Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Troubleshooting Start Define Target Chiral 1,8-Naphthyridine Analog Strategy Select Synthetic Strategy Start->Strategy Reaction Perform Enantioselective Reaction Strategy->Reaction Asymmetric Hydrogenation Strategy->Reaction Friedlander Annulation Strategy->Reaction Cu-catalyzed Reaction Workup Work-up and Purification Reaction->Workup Analysis Analyze Product (Yield, Purity, ee) Workup->Analysis Troubleshoot Problem Encountered? Analysis->Troubleshoot Low_ee Low ee Troubleshoot->Low_ee Yes Low_yield Low Yield Troubleshoot->Low_yield Yes End Synthesis Complete Troubleshoot->End No Low_ee->Strategy Optimize Ligand/Temp Low_yield->Reaction Optimize Conditions

Caption: General workflow for the enantioselective synthesis of chiral 1,8-naphthyridine analogs.

Troubleshooting_Low_ee Start Low Enantiomeric Excess (ee) Check_Catalyst Check Catalyst/Ligand Purity and Loading Start->Check_Catalyst Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Purity OK End Improved ee Check_Catalyst->End Impurity Found & Fixed Optimize_Solvent Screen Different Solvents Optimize_Temp->Optimize_Solvent Check_Substrate Verify Substrate Purity Optimize_Solvent->Check_Substrate Monitor_Time Monitor ee vs. Time Check_Substrate->Monitor_Time Monitor_Time->End

Caption: Troubleshooting guide for low enantiomeric excess in 1,8-naphthyridine synthesis.

References

Addressing challenges in the scale-up of 3-Phenyl-1,8-naphthyridin-2(1H)-one production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Phenyl-1,8-naphthyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common and efficient method is the Friedländer annulation.[1][2][3][4] This reaction involves the condensation of a 2-amino-nicotinaldehyde with a ketone or an active methylene compound, in this case, a phenyl-substituted reactant like phenylacetamide or ethyl phenylacetate, typically in the presence of a base or acid catalyst.[4][5]

Q2: What are the critical starting materials for this synthesis? A2: The key precursors are 2-aminonicotinaldehyde and an active methylene compound containing a phenyl group, such as ethyl phenylacetate or phenylacetonitrile. The purity of these starting materials is crucial for achieving high yields and minimizing side products.

Q3: Why is catalyst selection important in the Friedländer synthesis? A3: The catalyst, whether a base (like piperidine, KOH) or an acid (like p-toluenesulfonic acid, trifluoroacetic acid), is critical for promoting the initial condensation and subsequent cyclization steps.[1][4][5] An inappropriate catalyst or concentration can lead to low yields, side reactions, or a sluggish reaction rate. Greener methods using catalysts in aqueous media have also been developed to improve the environmental friendliness of the synthesis.[3][6]

Q4: What are the common analytical techniques to monitor the reaction and characterize the product? A4: Reaction progress is typically monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final product structure and purity are confirmed using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low or No Product Yield

  • Question: My reaction shows very low conversion to the desired product, or no product at all. What are the likely causes and solutions?

  • Answer:

    • Inactive Reagents or Catalyst: The 2-aminonicotinaldehyde starting material can be sensitive to oxidation. Ensure it is pure and has been stored correctly under an inert atmosphere. The active methylene compound should be of high purity. The catalyst (e.g., piperidine) should be fresh.

    • Suboptimal Reaction Temperature: The Friedländer condensation can be sensitive to temperature. If the temperature is too low, the reaction may not proceed; if it's too high, it could lead to degradation. Screen a range of temperatures (e.g., from room temperature to the reflux temperature of the solvent) to find the optimum.

    • Incorrect Reaction Time: The reaction may require more time to reach completion. Monitor the reaction's progress using TLC or LC-MS every few hours. Continue until the starting material is consumed. Some variations of this synthesis require heating overnight.[7]

    • Inefficient Catalyst: The chosen catalyst or its concentration may not be optimal. While bases like piperidine are common, some variations benefit from acid catalysis or different bases like KOH or NaOEt.[1][8] Experiment with different catalysts or adjust the catalyst loading (typically 5-15 mol%).

Problem 2: Significant Byproduct Formation

  • Question: My final product is contaminated with multiple impurities that are difficult to separate. How can I improve the reaction's selectivity?

  • Answer:

    • Self-Condensation: The active methylene compound (e.g., ethyl phenylacetate) can undergo self-condensation. To minimize this, try adding it slowly to the reaction mixture containing the 2-aminonicotinaldehyde and catalyst.

    • Side Reactions with Solvent: The choice of solvent is crucial. While ethanol is common, protic solvents can sometimes participate in side reactions.[9] Consider using aprotic solvents like THF or performing the reaction under solvent-free conditions, which has been shown to be effective.[10]

    • Product Degradation: The 1,8-naphthyridinone core can be susceptible to degradation under harsh acidic or basic conditions, especially at high temperatures. Consider using milder catalysts or running the reaction at a lower temperature for a longer duration.

Problem 3: Challenges in Product Purification

  • Question: The crude product is difficult to purify. Recrystallization yields are low, and column chromatography does not provide good separation. What can I do?

  • Answer:

    • Poor Solubility: 1,8-naphthyridinone derivatives can have poor solubility in common organic solvents. Test a range of solvents and solvent mixtures for both recrystallization and chromatography. Dichloromethane, ethyl acetate, and hexane are often used in chromatography solvent systems.[7]

    • Co-eluting Impurities: If impurities have similar polarity to your product, separation by silica gel chromatography is challenging. Try a different stationary phase (e.g., alumina) or a different solvent system. Sometimes, converting the product to a salt, precipitating it, and then neutralizing it back to the free base can effectively remove certain impurities.

    • Tarry or Oily Crude Product: The formation of a tar-like substance often indicates polymerization or extensive degradation. This can result from excessive heat or highly concentrated reactants. Ensure controlled heating and consider running the reaction at a lower concentration.

Problem 4: Scale-Up Difficulties

  • Question: The reaction worked well on a small scale, but I'm facing issues when scaling up to produce larger quantities. What should I consider?

  • Answer:

    • Heat Transfer: The condensation reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction and byproduct formation. Use a jacketed reactor with controlled heating and cooling, and ensure the rate of reagent addition is slow enough to manage the exotherm.

    • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high concentration, resulting in lower yields and more impurities. Switch from magnetic stirring to mechanical overhead stirring to ensure the reaction mixture remains homogeneous.

    • Workup and Isolation: Isolating the product from a large volume can be challenging. Ensure your extraction and filtration equipment is appropriately sized. Precipitation/crystallization is often more practical than chromatography for large-scale purification. Develop a robust crystallization procedure at the lab scale before moving to a larger batch.

Experimental Protocols

Protocol: Synthesis of this compound via Friedländer Annulation

This protocol describes a general procedure based on common literature methods.[10][11]

Materials:

  • 2-aminonicotinaldehyde

  • Ethyl phenylacetate

  • Ethanol (absolute)

  • Piperidine

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminonicotinaldehyde (1.0 eq) in absolute ethanol.

  • Add ethyl phenylacetate (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine (0.1-0.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and maintain the temperature. Monitor the reaction progress by TLC. The reaction may take 6-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution to remove unreacted starting materials and catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Data Presentation

Table 1: Effect of Reaction Conditions on 1,8-Naphthyridine Synthesis (Illustrative)

The following table summarizes typical outcomes when optimizing the Friedländer reaction, based on general principles described in the literature.[3][9]

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst Piperidine (10 mol%)KOH (1.2 eq)p-TsOH (10 mol%)Base catalysts often provide higher yields for this specific transformation.
Solvent EthanolWaterTolueneWater can be a green and effective solvent[6], while ethanol is a standard choice. Toluene allows for azeotropic water removal.
Temperature 50 °CReflux (78 °C, EtOH)Reflux (110 °C, Toluene)Higher temperatures generally reduce reaction time but may increase byproduct formation.
Reaction Time 24 h8 h6 hVaries inversely with temperature. Must be optimized by monitoring.
Yield (Typical) ModerateHighModerate to HighCondition B often represents a balance for high yield and reasonable reaction time.

Visualizations

Synthetic Workflow Diagram

G A Reactant Preparation (2-aminonicotinaldehyde, Ethyl Phenylacetate) B Condensation Reaction (Solvent + Catalyst, Heating/Reflux) A->B C Reaction Workup (Extraction, Washing) B->C D Purification (Chromatography or Recrystallization) C->D E Analysis & QC (NMR, LC-MS) D->E F Final Product E->F

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Problem Encountered LowYield Low / No Yield Start->LowYield Byproducts High Impurity / Byproducts Start->Byproducts Scaleup Scale-up Issues Start->Scaleup Cause_Reagents Check Reagent/Catalyst Purity & Activity LowYield->Cause_Reagents Cause_Temp Optimize Temperature LowYield->Cause_Temp Cause_Time Increase Reaction Time (Monitor by TLC/LCMS) LowYield->Cause_Time Cause_SideRxn Side Reactions (e.g., self-condensation) Byproducts->Cause_SideRxn Cause_Degrade Product/Reagent Degradation Byproducts->Cause_Degrade Cause_Heat Poor Heat Transfer Scaleup->Cause_Heat Cause_Mix Inefficient Mixing Scaleup->Cause_Mix Sol_Reagents Use fresh/purified reagents Cause_Reagents->Sol_Reagents Solution Sol_Temp Screen T range (e.g., 50°C to Reflux) Cause_Temp->Sol_Temp Solution Sol_Time Run until SM is consumed Cause_Time->Sol_Time Solution Sol_SideRxn Slowly add active methylene compound Cause_SideRxn->Sol_SideRxn Solution Sol_Degrade Use milder conditions (lower temp, different catalyst) Cause_Degrade->Sol_Degrade Solution Sol_Heat Use jacketed reactor, control addition rate Cause_Heat->Sol_Heat Solution Sol_Mix Use mechanical stirring Cause_Mix->Sol_Mix Solution

Caption: A logical troubleshooting guide for common issues in 1,8-naphthyridinone synthesis.

References

Technical Support Center: Improving the Metabolic Stability of 1,8-Naphthyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 1,8-naphthyridine drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for 1,8-naphthyridine derivatives?

A1: The metabolic fate of 1,8-naphthyridine derivatives is highly dependent on their substitution patterns. Generally, the 1,8-naphthyridine core itself is relatively stable to metabolic transformations.[1] The most common metabolic pathways involve modifications of the substituents attached to the naphthyridine ring. For instance, studies on nalidixic acid, a well-known 1,8-naphthyridine, have shown that metabolism primarily occurs on the methyl group, leading to hydroxylation to form a hydroxymethyl derivative, which can be further oxidized to a carboxylic acid.[1]

Q2: What are the primary in vitro assays used to assess the metabolic stability of 1,8-naphthyridine compounds?

A2: The primary in vitro assays for evaluating metabolic stability include:

  • Liver Microsomal Stability Assay: This assay is a common starting point to evaluate Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.

  • Hepatocyte Stability Assay: This is a more comprehensive assay as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more physiologically relevant model.

  • Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and a broader range of Phase II metabolic reactions.

Q3: How can I improve the metabolic stability of my 1,8-naphthyridine drug candidate?

A3: Improving metabolic stability is a key challenge in drug discovery.[2] Several strategies can be employed:

  • Metabolic Hotspot Identification and Modification: The first step is to identify the metabolically labile sites ("hotspots") on the molecule. This is typically done through metabolite identification studies using techniques like LC-MS/MS. Once identified, these hotspots can be modified.

  • Bioisosteric Replacement: This strategy involves replacing a metabolically labile group with another group that has similar physical or chemical properties but is more resistant to metabolism.[1][3][4] For example, a metabolically susceptible methyl group could be replaced with a trifluoromethyl group or a cyclopropyl group.

  • Deuteration: Replacing hydrogen atoms at a metabolic hotspot with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[3]

  • Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups near a metabolic hotspot can decrease the electron density of that region, making it less susceptible to oxidative metabolism.

Q4: What is the significance of determining the intrinsic clearance (Clint) and half-life (t½)?

A4: Intrinsic clearance (Clint) is a measure of the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. The in vitro half-life (t½) is the time it takes for 50% of the parent compound to be metabolized in an in vitro system. These two parameters are crucial for:

  • Ranking and Comparing Compounds: They allow for the direct comparison of the metabolic stability of different drug candidates.

  • In Vitro-In Vivo Extrapolation (IVIVE): Clint values from in vitro assays can be used to predict the in vivo hepatic clearance, which is a key parameter in determining the overall pharmacokinetic profile of a drug.

  • Guiding Structural Modifications: A short half-life and high clearance indicate poor metabolic stability, signaling the need for chemical modifications to improve the drug's properties.

Troubleshooting Guides

Troubleshooting High Variability in Metabolic Stability Assays
Observed Issue Potential Cause Recommended Solution
Inconsistent t½ and Clint values across replicate experiments. Poor solubility of the 1,8-naphthyridine compound. Many heterocyclic compounds have poor aqueous solubility, leading to precipitation in the incubation medium.- Visually inspect for precipitation. - Decrease the initial concentration of the test compound. - Use a lower percentage of organic solvent in the final incubation (typically ≤1% DMSO). - Incorporate a solubility-enhancing agent, ensuring it doesn't inhibit metabolic enzymes.
Non-specific binding to plasticware or proteins. - Use low-binding plates and pipette tips. - Include a protein-binding assessment to understand the fraction of unbound drug available for metabolism.
Instability of the compound in the assay buffer (chemical instability). - Run a control incubation without the metabolic system (e.g., microsomes or hepatocytes) to assess chemical stability. - Adjust the pH of the incubation buffer if the compound is pH-sensitive.
Inconsistent enzyme activity. - Ensure proper storage and handling of liver microsomes or hepatocytes. - Always include positive control compounds with known metabolic profiles to verify enzyme activity.
Troubleshooting Unexpectedly High or Low Metabolic Stability
Observed Issue Potential Cause Recommended Solution
Compound appears much more stable than predicted by in silico models. The primary metabolic pathway is not captured by the in vitro system. For example, the compound may be primarily cleared by a non-CYP enzyme not highly active in microsomes, or via renal excretion.- Use hepatocytes or S9 fractions which contain a broader range of enzymes. - Consider conducting in vivo pharmacokinetic studies to understand the complete clearance mechanism.
Inhibition of metabolic enzymes by the test compound at the concentration used. - Test a range of substrate concentrations to check for saturation kinetics. - Perform a separate CYP inhibition assay.
Compound is extremely unstable (very short t½). The presence of a highly labile metabolic hotspot. - Perform metabolite identification studies to pinpoint the site of metabolism. - Employ medicinal chemistry strategies like bioisosteric replacement or deuteration at the identified hotspot.
Metabolic switching. A modification to block one metabolic pathway may lead to the emergence of a new, previously minor, metabolic pathway.- Re-run metabolite identification studies on the modified, more stable analog to check for new metabolites.
Troubleshooting LC-MS/MS Analysis of 1,8-Naphthyridine Compounds
Observed Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting). Secondary interactions with the analytical column. The basic nitrogen atoms in the 1,8-naphthyridine ring can interact with residual silanols on C18 columns.- Use a column with end-capping or a hybrid particle technology. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to ensure the analyte is in a consistent ionization state.
Low sensitivity or poor ionization. Suboptimal ionization conditions in the mass spectrometer source. - Optimize source parameters (e.g., capillary voltage, gas flow, temperature). - Test both positive and negative ionization modes. Due to the basic nitrogens, positive electrospray ionization (ESI) is usually most effective.
Matrix effects (ion suppression or enhancement). Co-eluting endogenous components from the biological matrix. - Improve chromatographic separation to resolve the analyte from interfering matrix components. - Employ a more rigorous sample preparation method (e.g., solid-phase extraction instead of protein precipitation). - Use a stable isotope-labeled internal standard to compensate for matrix effects.

Data Presentation

The following tables provide illustrative data on the metabolic stability of a hypothetical series of 1,8-naphthyridine analogs in human liver microsomes (HLM). This data is intended to serve as a representative example for comparison purposes.

Table 1: In Vitro Metabolic Stability of 1,8-Naphthyridine Analogs in HLM

Compound IDR1R2t½ (min)Clint (µL/min/mg protein)
NAPH-001-H-CH₃15.245.6
NAPH-002-F-CH₃25.826.9
NAPH-003-H-CF₃> 60< 11.5
NAPH-004-H-Cyclopropyl45.115.4
NAPH-005-OCH₃-CH₃8.581.5

Table 2: Interpretation of Metabolic Stability Data

Clint (µL/min/mg protein)Predicted In Vivo Hepatic Extraction RatioInterpretation
< 12Low (< 0.3)Low clearance, likely to have high oral bioavailability.
12 - 58Intermediate (0.3 - 0.7)Moderate clearance.
> 58High (> 0.7)High clearance, may have low oral bioavailability.

Experimental Protocols

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of 1,8-naphthyridine drug candidates in human liver microsomes.

2. Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds (10 mM stock in DMSO)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (ACN) for quenching

  • 96-well incubation and collection plates

  • LC-MS/MS system

3. Procedure:

  • Preparation:

    • Thaw HLM on ice.

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare working solutions of test compounds and positive controls by diluting the stock solutions in buffer to the desired concentration (e.g., 1 µM).

  • Incubation:

    • Add the HLM to the incubation wells containing phosphate buffer and pre-warm at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard to quench the reaction.

  • Sample Processing:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg protein/mL).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep1 Thaw HLM inc1 Pre-warm HLM prep1->inc1 prep2 Prepare NADPH System inc2 Initiate Reaction with NADPH prep2->inc2 prep3 Prepare Compound Solutions prep3->inc1 inc1->inc2 inc3 Time-point Sampling inc2->inc3 proc1 Quench with ACN inc3->proc1 proc2 Centrifuge proc1->proc2 proc3 Collect Supernatant proc2->proc3 an1 LC-MS/MS Analysis proc3->an1 an2 Calculate t½ and Clint an1->an2

Caption: Experimental workflow for a liver microsomal stability assay.

metabolic_pathway Parent 1,8-Naphthyridine (with -CH3 substituent) Metabolite1 Hydroxylated Metabolite (-CH2OH) Parent->Metabolite1 Phase I: Oxidation (CYP450) Metabolite2 Carboxylic Acid Metabolite (-COOH) Metabolite1->Metabolite2 Phase I: Oxidation PhaseII Glucuronide Conjugate Metabolite1->PhaseII Phase II: Glucuronidation (UGT)

Caption: Common metabolic pathway for a substituted 1,8-naphthyridine.

troubleshooting_logic start High Variability in Results? solubility Check Solubility start->solubility Yes binding Assess Non-specific Binding solubility->binding stability Evaluate Chemical Stability binding->stability enzyme Verify Enzyme Activity stability->enzyme

Caption: Logical workflow for troubleshooting high variability in assays.

References

Technical Support Center: Refinement of In Vitro Assay Protocols for Consistent Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results from their in vitro assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

I. Troubleshooting Guides

This section offers systematic approaches to resolving common problems in various in vitro assays.

A. Cell-Based Assays

Issue: High variability between replicate wells.

  • Question: My results from replicate wells show high variability. What could be the cause, and how can I fix it?

  • Answer: High variability in cell-based assays can stem from several factors. A primary reason is inconsistent cell seeding. Ensure your cell suspension is homogenous before and during plating to prevent cells from settling. Pipetting technique is also critical; avoid introducing bubbles and ensure consistent volume delivery to each well. Another common issue is the "edge effect," where wells on the perimeter of the plate evaporate more quickly, affecting cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[1]

Issue: Poor or inconsistent cell attachment.

  • Question: My cells are not adhering properly to the plate, or attachment is uneven. What should I do?

  • Answer: Ensure you are using tissue culture-treated plates appropriate for adherent cells. Check the expiration date of your plates, as the surface treatment can degrade over time. Also, verify that your cells are healthy and in the exponential growth phase before seeding. Over-confluent or stressed cells may not attach well. If problems persist, consider coating the plates with extracellular matrix proteins like collagen or fibronectin to promote attachment.

Issue: Unexpected cytotoxicity or altered cell morphology.

  • Question: I'm observing cell death or changes in cell shape that are not related to my experimental treatment. What could be the problem?

  • Answer: This could be due to several factors. First, check for contamination, particularly from mycoplasma, which can be detected using specific PCR-based kits.[2] Second, ensure the quality of your culture medium and supplements, as batch-to-batch variability can occur. Use fresh media and supplements, and maintain a consistent source.[2] Finally, consider the potential toxicity of your vehicle control (e.g., DMSO), especially at higher concentrations. It is crucial to determine the maximum tolerated concentration of the vehicle for your specific cell line.

B. Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: High background signal.

  • Question: My ELISA results have a high background, making it difficult to distinguish the signal from the noise. How can I reduce the background?

  • Answer: High background in an ELISA can be caused by several factors. Insufficient blocking is a common culprit; ensure you are using an appropriate blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) and that the incubation time is sufficient (at least 1-2 hours at room temperature or overnight at 4°C).[3][4] Inadequate washing between steps can also leave behind unbound antibodies or reagents. Increase the number and duration of wash steps.[4] Additionally, using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[3]

Issue: No or weak signal.

  • Question: I am not getting a signal, or the signal is very weak in my ELISA. What are the possible reasons?

  • Answer: A lack of signal can be due to a variety of issues. First, verify that all reagents were added in the correct order and at the correct concentrations. Check that your reagents have not expired and have been stored properly. Ensure that the capture and detection antibodies recognize different epitopes on the target protein in a sandwich ELISA format.[5] If you are coating the plates yourself, confirm that you are using high-protein-binding plates and that the coating buffer has the appropriate pH (typically pH 9.6 for carbonate-bicarbonate buffer).[3][6] Finally, ensure that the substrate is active and has been prepared correctly.

C. Western Blot

Issue: Non-specific bands.

  • Question: My Western blot shows multiple bands in addition to the band of interest. How can I improve specificity?

  • Answer: Non-specific bands are a common issue in Western blotting. To improve specificity, optimize the concentration of your primary antibody; using too high a concentration can lead to off-target binding.[3] Ensure that your blocking step is effective by using an appropriate blocking agent and incubating for a sufficient amount of time.[7] Increasing the stringency of your wash steps by increasing the duration or number of washes can also help remove non-specifically bound antibodies.[7] If these steps do not resolve the issue, consider using a different primary antibody that has been validated for your specific application.

Issue: Weak or no signal.

  • Question: I am unable to detect my protein of interest on the Western blot. What should I check?

  • Answer: A weak or absent signal can be due to several factors. First, confirm that your protein of interest is present in the sample and at a high enough concentration to be detected. You can increase the amount of protein loaded onto the gel.[3] Check the transfer efficiency by staining the membrane with Ponceau S after transfer to visualize the total protein.[3] Ensure that your primary and secondary antibodies are compatible and used at the recommended dilutions. The incubation times for the antibodies may also need to be optimized.[8] Finally, verify that your detection reagents (e.g., ECL substrate) are not expired and are functioning correctly.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the refinement of in vitro assay protocols.

Q1: How do I choose the optimal cell seeding density for my cell-based assay?

A1: The optimal cell seeding density depends on the cell line's growth rate and the duration of the assay. You should perform a growth kinetics experiment by seeding cells at various densities and measuring their proliferation over time.[9][10] The ideal density is one that ensures cells are in the exponential growth phase throughout the experiment and do not become over-confluent, which can affect their physiology and response to treatments.[2] For a typical 48-hour assay, seeding densities between 500 and 1500 cells per well in a 384-well plate might be a good starting point for cell lines like MCF 10A.[9][10]

Q2: What is the "edge effect" in microplates and how can I minimize it?

A2: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate exhibit different results from the interior wells. This is primarily due to increased evaporation in the outer wells, which can alter the concentration of media components and test compounds.[1] To minimize the edge effect, it is recommended to not use the outer rows and columns of the plate for experimental samples. Instead, fill these wells with sterile PBS or cell culture medium to create a humidity barrier.[1]

Q3: How do I determine the optimal antibody concentration for my ELISA or Western blot?

A3: The optimal antibody concentration should be determined empirically through titration. For an ELISA, a checkerboard titration is a common method where you test a range of concentrations for both the capture and detection antibodies to find the combination that yields the best signal-to-noise ratio.[6] For a Western blot, you can test a series of dilutions of your primary antibody while keeping the secondary antibody concentration constant.[11] The goal is to find the lowest concentration that still provides a strong, specific signal with minimal background.

Q4: What are the key parameters to control for ensuring reproducibility in enzyme assays?

A4: For consistent and reproducible enzyme assay results, several parameters must be strictly controlled. These include temperature, pH, ionic strength, and the concentrations of the enzyme, substrate, and any cofactors.[12] Even a small change in temperature can significantly affect enzyme activity.[12] It is also important to ensure that the reaction is measured during the initial linear phase, where the reaction rate is proportional to the enzyme concentration.

III. Data Presentation

Table 1: Recommended Starting Concentrations for Western Blot Antibodies
Antibody TypeDilution RangeIncubation Time
Primary Antibody1:500 - 1:2,0001 hour at RT or overnight at 4°C[8]
HRP-conjugated Secondary1:5,000 - 1:20,0001 hour at RT[8]

Note: These are general recommendations. The optimal concentration for each antibody must be determined experimentally.

Table 2: Typical Cell Seeding Densities for Cell-Based Assays (96-well plate)
Cell Line TypeSeeding Density (cells/well)Assay Duration
Fast-growing (e.g., HeLa)2,000 - 5,00024 - 48 hours
Slow-growing (e.g., MCF-7)5,000 - 10,00048 - 72 hours
Suspension (e.g., Jurkat)20,000 - 50,00024 - 48 hours

Note: Optimal seeding density is cell-line dependent and should be determined empirically.[9][13]

IV. Experimental Protocols

A. Protocol: Indirect ELISA
  • Antigen Coating: Dilute the antigen to a final concentration of 1-20 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antigen to each well of a high-protein-binding 96-well plate. Incubate overnight at 4°C.[1]

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[1]

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 1-2 hours at room temperature.[1]

  • Washing: Repeat the washing step as described in step 2.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Add 100 µL of the diluted primary antibody to each well. Incubate for 2 hours at room temperature or overnight at 4°C.[14]

  • Washing: Repeat the washing step as described in step 2, but increase to four washes.[1]

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1-2 hours at room temperature.[1]

  • Washing: Repeat the washing step as described in step 2, but increase to five washes.[1]

  • Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.[14]

  • Stop Reaction: Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[3]

B. Protocol: Western Blot
  • Sample Preparation: Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a suitable protein assay (e.g., BCA assay).[5]

  • Gel Electrophoresis: Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[15]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[4]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[8]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Acquire the signal using a chemiluminescence imaging system or X-ray film.

C. Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7][16]

  • Read Plate: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[16]

V. Visualizations

experimental_workflow_ELISA cluster_prep Plate Preparation cluster_incubation Antibody Incubation cluster_detection Signal Detection Antigen Coating Antigen Coating Washing_1 Washing Antigen Coating->Washing_1 Blocking Blocking Washing_1->Blocking Washing_2 Washing Blocking->Washing_2 Primary Ab Primary Antibody Incubation Washing_2->Primary Ab Washing_3 Washing Primary Ab->Washing_3 Secondary Ab Secondary Antibody Incubation Washing_3->Secondary Ab Washing_4 Washing Secondary Ab->Washing_4 Substrate Substrate Addition Washing_4->Substrate Stop Stop Reaction Substrate->Stop Read Read Plate Stop->Read

Caption: Workflow for a typical indirect ELISA experiment.

troubleshooting_high_background High Background High Background Insufficient Blocking Insufficient Blocking High Background->Insufficient Blocking Inadequate Washing Inadequate Washing High Background->Inadequate Washing High Antibody Conc. High Antibody Concentration High Background->High Antibody Conc. Increase Blocking Time/Conc. Increase Blocking Time/Conc. Insufficient Blocking->Increase Blocking Time/Conc. Increase Wash Steps/Duration Increase Wash Steps/Duration Inadequate Washing->Increase Wash Steps/Duration Titrate Antibody Titrate Antibody High Antibody Conc.->Titrate Antibody

Caption: Troubleshooting logic for high background in immunoassays.

cell_viability_pathway cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Formazan Purple Formazan Dehydrogenase->Formazan MTT MTT MTT->Dehydrogenase Reduction

Caption: Principle of the MTT cell viability assay.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3- and 4-Phenyl-1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers and drug development professionals on the antimicrobial and anticancer potential of phenyl-substituted 1,8-naphthyridine isomers.

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The substitution pattern on both the naphthyridine core and any appended phenyl rings plays a crucial role in modulating this activity. This guide provides a comparative analysis of the biological activity of 3-phenyl- and 4-phenyl-1,8-naphthyridine derivatives, presenting key experimental data, detailed protocols, and visualizations of structure-activity relationships.

Antimicrobial and Antimycobacterial Activity: A Direct Comparison

A key study directly compared a series of 3- and 4-phenyl-1,8-naphthyridine derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv, as well as other microbial strains.[4] The results highlight the significant influence of the phenyl group's position on the naphthyridine core.

Key Findings:

  • Several 3- and 4-phenyl-1,8-naphthyridine derivatives demonstrated noteworthy antimycobacterial activity, with some compounds exhibiting a high percentage of inhibition against M. tuberculosis H37Rv at a concentration of 6.25 µg/mL.[4]

  • Specifically, compounds with a piperidinyl substituent at either the 2 or 7 position of the naphthyridine ring were found to be particularly effective.[4]

  • The introduction of a morpholinyl group at the same positions resulted in a decrease in activity.[4]

The following table summarizes the antimycobacterial and antimicrobial data for selected comparative compounds.

Compound IDPhenyl PositionSubstituentsM. tuberculosis H37Rv (% Inhibition @ 6.25 µg/mL)M. tuberculosis H37Rv (MIC in µg/mL)S. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)
2a 32-(piperidin-1-yl)996.25>100>100
4a 32-chloro-7-(piperidin-1-yl)91>6.25>100>100
8a 42,7-di(piperidin-1-yl)996.2550100
8d 42-(piperidin-1-yl)-7-chloro996.2550100
8i 42-(morpholin-4-yl)-7-chloro91>6.25100100

Data sourced from Manera, C., et al. (2003).[4]

Anticancer Activity: An Indirect Comparison

Cytotoxicity of 2-Phenyl-1,8-naphthyridine Derivatives

A series of 2-phenyl-1,8-naphthyridine derivatives have been evaluated for their in vitro cytotoxicity against various human cancer cell lines. The data suggests that substitutions on the phenyl ring and the naphthyridine core significantly impact anticancer potency.

Compound SeriesCancer Cell LinesReported IC50 Values (µM)
2-Aryl-1,8-naphthyridin-4-onesHeLa, HL-60, PC-30.1 - 172.8
2-Phenyl-7-methyl-1,8-naphthyridinesMCF-71.47 - >50

Data collated from multiple sources.[1][5]

Cytotoxicity of 4-Phenyl-1,8-naphthyridine Derivatives

Research on 4-phenyl-1,8-naphthyridine derivatives has also revealed promising anticancer activity. One derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, was found to have potent anti-proliferative effects on carcinoma cells.[6] The mechanism of action was linked to the impairment of cell cycle progression and the induction of apoptosis.[6]

Experimental Protocols

Antimycobacterial and Antimicrobial Susceptibility Testing

The following is a generalized protocol based on the methodologies described in the cited literature.[4]

1. Culture Preparation:

  • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H12 broth.
  • Bacterial strains such as Staphylococcus aureus and Escherichia coli are cultured in appropriate broth media (e.g., Mueller-Hinton).

2. Microplate Alamar Blue Assay (MABA) for M. tuberculosis:

  • The test compounds are dissolved in DMSO to prepare stock solutions.
  • Serial dilutions of the compounds are prepared in microtiter plates.
  • A standardized inoculum of M. tuberculosis is added to each well.
  • Plates are incubated for a defined period (e.g., 7 days).
  • Alamar Blue solution is added to each well, and the plates are re-incubated.
  • A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

3. Broth Microdilution Method for Bacteria:

  • Similar to the MABA assay, serial dilutions of the test compounds are prepared in microtiter plates.
  • A standardized bacterial inoculum is added to each well.
  • Plates are incubated for 18-24 hours.
  • The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of potential anticancer compounds.[1]

1. Cell Culture:

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3, MCF-7) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

2. Compound Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.
  • The cells are then treated with various concentrations of the test compounds (dissolved in DMSO) for a specified duration (e.g., 48 or 72 hours).

3. MTT Staining:

  • After the treatment period, the medium is removed, and MTT solution is added to each well.
  • The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.
  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizations

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 3- and 4-Phenyl- 1,8-Naphthyridine Derivatives antimicrobial Antimicrobial Assays (e.g., MABA, Broth Microdilution) synthesis->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) synthesis->anticancer mic Determination of MIC Values antimicrobial->mic ic50 Determination of IC50 Values anticancer->ic50 sar Structure-Activity Relationship (SAR) Analysis mic->sar ic50->sar sar_summary cluster_core 1,8-Naphthyridine Core cluster_substituents Substituents cluster_activity Biological Activity core Phenyl at C3 vs. C4 activity Modulated Antimicrobial and Anticancer Effects core->activity Influences piperidinyl Piperidinyl Group at C2/C7 (Increases Antimicrobial Activity) piperidinyl->activity Enhances morpholinyl Morpholinyl Group at C2/C7 (Decreases Antimicrobial Activity) morpholinyl->activity Diminishes

References

The Edge of Precision: Evaluating the Selectivity of 1,8-Naphthyridinone Derivatives for mTOR over PI3K

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for highly selective kinase inhibitors is paramount. In the landscape of cancer therapeutics, the PI3K/Akt/mTOR signaling pathway is a critical target. However, distinguishing between the closely related kinases mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase) has proven to be a significant challenge. This guide provides a comparative analysis of 1,8-naphthyridinone derivatives, with a focus on their selectivity for mTOR over PI3K, supported by experimental data and detailed methodologies.

The structural similarity between the ATP-binding sites of mTOR and PI3K often leads to dual inhibitors, which, while potent, can result in off-target effects and increased toxicity. The development of 1,8-naphthyridinone derivatives, particularly the benzonaphthyridinone subclass, has marked a significant advancement in achieving mTOR-selective inhibition. This guide will delve into the quantitative data, experimental protocols, and the underlying signaling pathways to provide a comprehensive evaluation of these compounds.

Quantitative Comparison of Inhibitor Selectivity

The selectivity of a compound is typically expressed as a ratio of its inhibitory concentration (IC50) or cellular potency (EC50) against different targets. A higher ratio indicates greater selectivity for one kinase over another. The following tables summarize the in vitro and cellular potency of key 1,8-naphthyridinone derivatives against mTOR and PI3K.

CompoundTargetBiochemical IC50 (nM)Cellular EC50 (nM)Selectivity (PI3K/mTOR)Reference
Torin1 mTOR22 (mTORC1), 10 (mTORC2)>800-fold[1]
PI3Kα-1800[1]
Torin2 mTOR-0.25~800-fold
PI3Kα-200
Compound 29 mTOR-25>50-fold
PI3Kα->1250

Table 1: Potency and Selectivity of Benzonaphthyridinone Derivatives. This table highlights the exceptional selectivity of Torin1 and its analog Torin2 for mTOR over PI3K in cellular assays.

The PI3K/Akt/mTOR Signaling Pathway

Understanding the context in which these inhibitors function is crucial. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

PI3K_Akt_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits Survival Cell Survival Akt->Survival Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 dephosphorylates Activation Activation Inhibition Inhibition l1 l2 l1->l2 l3 l4 l3->l4

Caption: The PI3K/Akt/mTOR signaling cascade.

This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Selective inhibition of mTOR, without significantly affecting PI3K, is hypothesized to offer a more targeted therapeutic approach with a potentially better safety profile.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and well-defined experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of 1,8-naphthyridinone derivatives.

In Vitro Kinase Assays

1. LanthaScreen™ TR-FRET Kinase Assay (for mTOR and PI3K)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay.

  • Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Inhibition of the tracer-kinase interaction results in a decrease in the TR-FRET signal.

  • Materials:

    • Recombinant human mTOR or PI3Kα enzyme.

    • LanthaScreen™ Tb-anti-His Antibody (or other appropriate antibody for the kinase tag).

    • Kinase Tracer 236 (for mTOR) or a suitable tracer for PI3K.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds (1,8-naphthyridinone derivatives) serially diluted in DMSO.

  • Procedure:

    • Prepare a 2X solution of the kinase and a 2X solution of the tracer in the assay buffer.

    • In a 384-well plate, add 5 µL of the test compound at various concentrations.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of the 2X tracer solution to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (tracer) and 490 nm (terbium).

    • Calculate the emission ratio (520/490) and plot against the inhibitor concentration to determine the IC50 value.

LanthaScreen_Workflow Start Start Prepare Prepare 2X Kinase and 2X Tracer Solutions Start->Prepare Add_Compound Add Test Compound to 384-well Plate Prepare->Add_Compound Add_Kinase Add 2X Kinase Add_Compound->Add_Kinase Add_Tracer Add 2X Tracer Add_Kinase->Add_Tracer Incubate Incubate at RT for 60 min Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze Calculate Emission Ratio and Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the LanthaScreen™ Kinase Assay.

Cellular Assays

1. Western Blotting for Phosphorylated Downstream Targets

This method assesses the ability of a compound to inhibit the kinase activity within a cellular context by measuring the phosphorylation status of its downstream substrates.

  • Principle: Cells are treated with the inhibitor, and the levels of phosphorylated proteins downstream of mTOR (e.g., p-S6K, p-4E-BP1) and PI3K (e.g., p-Akt) are measured by immunoblotting.

  • Materials:

    • Cancer cell line with an active PI3K/Akt/mTOR pathway (e.g., U87MG).

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies against total and phosphorylated forms of S6K, 4E-BP1, and Akt.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with serially diluted test compounds for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the EC50 for the inhibition of substrate phosphorylation.

Conclusion

The 1,8-naphthyridinone scaffold, particularly as exemplified by the benzonaphthyridinone derivative Torin1 and its analogs, has proven to be a highly promising platform for the development of potent and selective mTOR inhibitors. The remarkable selectivity of these compounds for mTOR over the closely related PI3K highlights a significant achievement in kinase inhibitor design. The experimental data, obtained through rigorous biochemical and cellular assays, provides a clear and quantitative measure of this selectivity. For researchers in the field of drug discovery, these findings not only offer valuable tool compounds for dissecting the intricacies of the mTOR signaling pathway but also provide a strong foundation for the design of next-generation, highly selective mTOR inhibitors for therapeutic applications. The detailed experimental protocols provided herein serve as a guide for the consistent and reproducible evaluation of such compounds.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of Naphthyridinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a potential drug candidate is paramount. This guide provides a comparative analysis of the kinase selectivity of compounds structurally related to 3-Phenyl-1,8-naphthyridin-2(1H)-one, offering insights into the broader naphthyridinone scaffold. Due to the absence of publicly available kinase panel screening data for this compound, this guide presents data from close structural analogs to infer potential cross-reactivity profiles and outlines a comprehensive experimental approach for such an evaluation.

The naphthyridinone core is a privileged scaffold in medicinal chemistry, forming the basis for inhibitors targeting a range of kinases. A prominent example is the benzonaphthyridinone structure found in Torin1, a potent inhibitor of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[1][2] Understanding the selectivity of such compounds is crucial, as off-target kinase inhibition can lead to unforeseen side effects or polypharmacological effects.

Comparative Kinase Inhibition Profile

To illustrate the selectivity of the broader naphthyridinone class, the following table summarizes the inhibitory activity of Torin1, a well-characterized benzonaphthyridinone, against its primary target and other kinases. This compound has been extensively profiled and demonstrates high selectivity for mTOR.[2][3]

CompoundTarget KinaseIC50 / EC50 (nM)Panel SizeNotes
Torin1 mTOR (cellular mTORC1)2>450 kinasesInhibited phosphorylation of mTORC1 and mTORC2 substrates.[2][3]
mTOR (cellular mTORC2)10
PI3K (cellular)1800Exhibits 1000-fold selectivity for mTOR over PI3K.[2]
Other Kinases>100-fold selectivity450 kinasesHighly selective against a broad panel of kinases.[2][3]
Compound 4r c-MetComparable to CabozantinibNot specifiedA 1,6-naphthyridinone derivative designed as a selective c-Met inhibitor with high selectivity against VEGFR-2.[4]
Compound 36 PKMYT1Double-digit nanomolarNot specifiedA naphthyridinone derivative identified as a potent and selective PKMYT1 inhibitor.[5]

Experimental Protocols for Kinase Cross-Reactivity Screening

To determine the kinase cross-reactivity profile of a novel compound such as this compound, a multi-step experimental workflow is typically employed. This involves an initial broad screen against a large kinase panel followed by more detailed dose-response studies for any identified hits.

I. High-Throughput Kinase Panel Screening

The initial step involves screening the test compound at a fixed concentration (commonly 1-10 µM) against a large, representative panel of kinases.[1] Several commercial services offer panels of over 400 kinases.[6]

A. Assay Principle:

A variety of assay formats are available, with ADP-Glo™ and TR-FRET being common choices for their robustness and scalability.[7]

  • ADP-Glo™ Kinase Assay: This is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The kinase reaction is performed, and then a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is subsequently measured using a luciferase/luciferin reaction. The light output is proportional to kinase activity.[8]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay format uses a lanthanide-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled tracer. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the lanthanide donor and fluorescent acceptor into close proximity, resulting in a FRET signal.

B. General Protocol (ADP-Glo™):

  • Reaction Setup: A purified, active kinase is incubated with the test compound (e.g., at 10 µM), the appropriate substrate, and ATP in a kinase reaction buffer.[9] The ATP concentration is typically set at or near the Km for each specific kinase.[8]

  • Kinase Reaction: The reaction is initiated by the addition of the ATP and allowed to proceed for a set time at a controlled temperature.

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP and to introduce luciferase and luciferin.

  • Signal Detection: The plate is incubated to allow the luminescent signal to stabilize, and the luminescence is read on a plate reader. The signal is inversely proportional to the degree of kinase inhibition.

II. IC50 Determination for Identified Hits

For any kinases showing significant inhibition in the initial screen (e.g., >50% inhibition), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

A. Protocol:

  • Serial Dilution: The test compound is serially diluted to create a range of concentrations (e.g., 10-point curve).

  • Kinase Assay: The kinase assay (e.g., ADP-Glo™) is performed as described above, with each concentration of the test compound.

  • Data Analysis: The percentage of inhibition for each concentration is calculated relative to a no-compound control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Visualizing the Workflow and Signaling Context

To better illustrate the experimental process and the signaling context of a key target like mTOR, the following diagrams are provided.

experimental_workflow cluster_screening Phase 1: High-Throughput Screening cluster_validation Phase 2: Dose-Response Validation start Test Compound (e.g., this compound) screen Screen against Kinase Panel (>400 Kinases at 10 µM) start->screen analysis Data Analysis (% Inhibition) screen->analysis hits Identify Primary Hits (e.g., >50% Inhibition) analysis->hits ic50_setup Prepare Serial Dilutions of Compound hits->ic50_setup For each hit kinase ic50_assay Perform Kinase Assay (e.g., ADP-Glo™) ic50_setup->ic50_assay ic50_curve Generate Dose-Response Curve ic50_assay->ic50_curve ic50_value Calculate IC50 Value ic50_curve->ic50_value

Caption: Experimental workflow for kinase cross-reactivity profiling.

PI3K_mTOR_pathway cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway cluster_inhibitors Points of Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth inhibition of translation leads to growth Torin1 Torin1 Torin1->mTORC2 Torin1->mTORC1 PI3Ki PI3K Inhibitors PI3Ki->PI3K

References

Head-to-head comparison of different synthetic routes to 1,8-naphthyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Synthetic Routes to 1,8-Naphthyridin-2(1H)-ones

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the 1,8-naphthyridin-2(1H)-one core is a key component in various pharmacologically active agents.[3] The development of efficient, high-yield, and versatile synthetic routes to this scaffold is therefore of significant interest to researchers. This guide provides an objective, data-driven comparison of prominent synthetic strategies for obtaining 1,8-naphthyridin-2(1H)-ones, focusing on the classical Friedländer and Knorr-type reactions and modern alternatives like microwave-assisted Diels-Alder reactions.

Modified Friedländer Condensation

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, is a classical and widely adapted method for synthesizing quinolines and their aza-analogs, including 1,8-naphthyridines.[4][5] Recent advancements have focused on developing greener, more efficient protocols. One such method utilizes the biocompatible ionic liquid choline hydroxide (ChOH) as a catalyst in water, providing an operationally simple and high-yielding route under mild conditions.[4][6]

G cluster_2 Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Catalyst Choline Hydroxide (1 mol%) Active Methylene Compound Active Methylene Compound Product_Node Substituted 1,8-Naphthyridine Catalyst->Product_Node Condensation (6-11 h) Solvent Water (H₂O) Temp RT - 50 °C

Caption: Workflow for Choline Hydroxide-Catalyzed Friedländer Synthesis.
Quantitative Data

The following table summarizes the results for the synthesis of various substituted 1,8-naphthyridines using the choline hydroxide-catalyzed Friedländer reaction in water. While these examples do not directly yield the 2(1H)-one tautomer, the reaction of 2-aminonicotinaldehyde with esters like ethyl acetoacetate follows the same principle to form the corresponding 2-hydroxy-1,8-naphthyridine, which exists in equilibrium with the 1,8-naphthyridin-2(1H)-one form.

EntryActive Methylene CompoundTemperature (°C)Time (h)Yield (%)Reference
1Acetone50698[4]
2Acetophenone50896[4]
31-Methylpiperidin-4-one501192[4]
41-Ethylpiperidin-4-one501096[4]
5Cyclohexanone50895[4]
Experimental Protocol: Synthesis of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][3][4]naphthyridine[4]
  • A mixture of 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and 1-methylpiperidin-4-one (62 µL, 0.5 mmol) is stirred in 1 mL of water.

  • Choline hydroxide (3 µL, 1 mol %) is added to the mixture.

  • The reaction mixture is stirred under a nitrogen atmosphere at 50 °C for 11 hours.

  • Reaction progress is monitored via Thin Layer Chromatography (TLC).

  • Upon completion, the desired product is separated by a standard aqueous workup to yield a brown solid (92 mg, 92% yield).

Inverse Electron-Demand Diels-Alder Reaction

A modern and highly versatile strategy for accessing substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones involves a microwave-activated inverse electron-demand Diels-Alder reaction.[3] This approach utilizes a 1,2,4-triazine tethered to an alkyne via an amide linker. The intramolecular [4+2] cycloaddition proceeds efficiently under microwave irradiation, offering a powerful method for creating molecular diversity on the bicyclic scaffold.[3] While this method primarily yields the dihydro- form, it represents a significant departure from classical condensation routes.

G Start 1,2,4-Triazine with Alkyne Side-Chain MW Microwave Irradiation Start->MW Cyclo Intramolecular Diels-Alder Reaction MW->Cyclo Elim N₂ Elimination Cyclo->Elim Product Substituted 3,4-Dihydro- 1,8-naphthyridin-2(1H)-one Elim->Product

Caption: Pathway for Microwave-Assisted Diels-Alder Synthesis.
Quantitative Data

This synthetic route is noted for its efficiency and ability to introduce a wide variety of substituents. The key advantage is the strategic construction of the ring system through a controlled cycloaddition, which is often difficult to achieve with classical methods when targeting polysubstituted products.[3]

FeatureDescriptionReference
Reaction Type Intramolecular inverse electron-demand Diels–Alder[3]
Key Precursor 1,2,4-triazine linked to an alkyne via an amide tether[3]
Activation Method Microwave irradiation[3]
Key Advantages Reduced reaction times, high efficiency, access to diverse substitutions, reduced side reactions.[3]
Product Class 1-substituted and 5-substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones[3]
Experimental Protocol (General)
  • The precursor, an N-substituted pent-4-ynamide tethered to a 3-methylsulfonyl-1,2,4-triazine, is synthesized via standard amide coupling procedures.[3]

  • For 5-substituted analogues, the terminal alkyne is first subjected to a Sonogashira cross-coupling reaction with an appropriate aryl halide.[3]

  • The resulting triazine-alkyne precursor is dissolved in a suitable high-boiling solvent (e.g., DMF, dioxane).

  • The solution is subjected to microwave irradiation at a specified temperature and time until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is cooled, and the product is isolated and purified using standard chromatographic techniques.

Classical Knorr and Friedländer-Type Syntheses

Historically, the synthesis of 1,8-naphthyridin-2(1H)-ones has relied on established name reactions like the Knorr quinoline synthesis or variations of the Friedländer condensation.[3] For instance, the condensation of 2-aminonicotinaldehyde with ethyl cyanoacetate yields 2-hydroxy-3-cyano-1,8-naphthyridine, the tautomer of the desired 2-one product.[7] While foundational, these methods can suffer from limitations.

G Pyridone Substituted 2-Aminopyridine Derivative Cond Thermal or Acid/Base Catalyzed Condensation Pyridone->Cond Carbonyl β-Ketoester or Active Methylene Cmpd. Carbonyl->Cond Cyclo Cyclization Cond->Cyclo Product 1,8-Naphthyridin-2(1H)-one Cyclo->Product

Caption: General Scheme for Classical Condensation-Cyclization Routes.
Limitations

  • Substrate Scope: These methods often lack the versatility to produce a wide range of polysubstituted 1,8-naphthyridin-2-ones.[3]

  • Harsh Conditions: Many classical procedures require harsh reaction conditions, such as high temperatures or the use of strong acids or bases, which may not be compatible with sensitive functional groups.[6][8]

  • Yield and Purity: Yields can be variable, and purification of the final product from side reactions can be challenging.

Summary Comparison of Synthetic Routes

ParameterModified Friedländer (ChOH/H₂O)Inverse Diels-Alder (Microwave)Classical Knorr/Friedländer
Yield Excellent (>90%)[4][6]Generally efficient[3]Variable, often moderate
Versatility Good for various active methylene compounds.[4]Excellent for diverse substitutions.[3]Limited for complex, polysubstituted products.[3]
Reaction Conditions Mild (RT - 50 °C), aqueous.[4]Fast, requires microwave activation.[3]Often harsh (high temp, strong acid/base).[8]
Green Chemistry High (water solvent, biocompatible catalyst).[4][5][6]Moderate (requires organic solvents but is highly efficient).Low (often uses toxic solvents and reagents).
Operational Simplicity High (one-pot, easy workup).[4][6]Moderate (requires specialized equipment and multi-step precursors).[3]Moderate, but purification can be complex.
Product Scope Substituted 1,8-NaphthyridinesSubstituted 3,4-Dihydro-1,8-naphthyridin-2(1H)-ones[3]Primarily less substituted 1,8-Naphthyridin-2(1H)-ones

References

Rise of Novel 1,8-Naphthyridines: A Promising Front in the War Against Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the antibacterial efficacy of new-generation 1,8-naphthyridine compounds against clinically significant resistant bacterial strains reveals their potential as potent therapeutic agents. These novel derivatives demonstrate significant activity, in some cases comparable or superior to existing antibiotics, by targeting essential bacterial enzymes.

The escalating threat of antimicrobial resistance necessitates the urgent development of new antibacterial agents. This guide provides a comparative overview of the in vitro efficacy of recently developed 1,8-naphthyridine derivatives against a panel of resistant Gram-positive and Gram-negative bacteria. The data presented herein, supported by detailed experimental protocols, aims to inform researchers, scientists, and drug development professionals on the promising antibacterial potential of this class of compounds.

Comparative Antibacterial Efficacy

The antibacterial activity of novel 1,8-naphthyridine derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against various resistant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are summarized in the table below, alongside data for commonly used antibiotics for comparison.

CompoundTarget OrganismResistance ProfileMIC (µg/mL)Comparator AntibioticComparator MIC (µg/mL)
ANA-12 [1]Mycobacterium tuberculosis H37Rv-6.25--
Compound 14 [2][3]Staphylococcus aureus ATCC 25923-1.95Ciprofloxacin-
Compound 14 [2][3]Escherichia coli ATCC 35218-1.95Ciprofloxacin-
Compound 14 [2][3]Escherichia coli ATCC 25922-1.95Ciprofloxacin-
1,8-NA + Ofloxacin [4]Escherichia coli 06Multi-resistant4Ofloxacin alone32
1,8-NA + Lomefloxacin [4]Escherichia coli 06Multi-resistant2Lomefloxacin alone16
3-TNB + Lomefloxacin [4]Escherichia coli 06Multi-resistant3.2Lomefloxacin alone16

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

1,8-naphthyridine derivatives exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][5][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, 1,8-naphthyridines disrupt essential cellular processes, leading to bacterial cell death.[7] The founding member of this class, nalidixic acid, was first identified for its inhibitory action on these enzymes.[6][8]

G cluster_bacterium Bacterial Cell Naphthyridine Naphthyridine DNAGyrase_TopoIV DNA Gyrase / Topoisomerase IV Naphthyridine->DNAGyrase_TopoIV Inhibits RelaxedDNA Relaxed DNA for Replication DNAGyrase_TopoIV->RelaxedDNA Relaxes Supercoils CellDeath Bacterial Cell Death DNAGyrase_TopoIV->CellDeath Inhibition leads to DNA damage and SupercoiledDNA Supercoiled DNA DNA_Replication DNA Replication RelaxedDNA->DNA_Replication

Caption: Mechanism of 1,8-naphthyridine antibacterial activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Antimicrobial Stock Solutions:

  • Aseptically prepare a stock solution of the novel 1,8-naphthyridine compound and the comparator antibiotic in a suitable solvent.

  • The final concentration of the stock solution should be at least 10 times the highest concentration to be tested.

2. Preparation of Microtiter Plates:

  • Use sterile 96-well microtiter plates.

  • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into all wells.

  • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations of the antimicrobial agent.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

  • Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).

  • Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

G cluster_workflow MIC Determination Workflow A Prepare Antimicrobial Stock Solutions B Prepare 96-well Microtiter Plates A->B C Perform Serial Dilutions of Antimicrobials B->C E Inoculate Plates with Bacterial Suspension C->E D Prepare Bacterial Inoculum (0.5 McFarland) D->E F Incubate Plates (35-37°C, 16-20h) E->F G Visually Inspect for Growth and Determine MIC F->G

References

Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Quantitative Structure-Activity Relationship (QSAR) studies on substituted 1,8-naphthyridine derivatives reveals crucial insights for the rational design of potent anticancer agents. This guide provides a comparative overview of key findings, experimental data, and methodologies, offering a valuable resource for researchers and drug development professionals.

The 1,8-naphthyridine scaffold has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential in anticancer therapy.[1][2] Researchers have extensively employed QSAR analysis to elucidate the relationship between the chemical structure of these derivatives and their cytotoxic effects. These studies are instrumental in optimizing lead compounds and designing novel molecules with enhanced efficacy and selectivity.

Comparative Analysis of Anticancer Activity

QSAR models have been successfully applied to various series of substituted 1,8-naphthyridines, targeting different mechanisms of action. A notable study on 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives identified key steric and electrostatic interactions influencing their anticancer activity.[3][4][5] Another investigation focusing on analogs targeting DNA topoisomerase II developed a robust QSAR model using multiple linear regression, correlating molecular descriptors with biological activity.[6] The anticancer mechanisms of 1,8-naphthyridine derivatives are diverse, encompassing the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of various protein kinases.[7][8]

Below is a summary of representative substituted 1,8-naphthyridine derivatives and their reported anticancer activities against various cancer cell lines.

Compound IDSubstitution PatternTarget/MechanismCancer Cell LineIC50 (µM)Reference
SNS-595 (AG-7352) 7-((3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl)-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acidDNA double-strand break agentHuman tumor cell linesPotent (specific values not consistently provided in abstracts)[3]
Compound 47 Halogen substituted 1,8-naphthyridine-3-caboxamideNot specifiedMIAPaCa, K-5620.41, 0.77[9]
Compound 36 Halogen substituted 1,8-naphthyridine-3-caboxamideNot specifiedPA-11.19[9]
Compound 29 Unsubstituted 1,8-naphthyridine-C-3'-heteroarylNot specifiedPA-1, SW6200.41, 1.4[9]
Compound 5p N1-substituted phenyl ringTopoisomerase II inhibitorHepG-2High antiproliferative activity[10]
Compound 5g N1-substituted phenyl ringTopoisomerase II inhibitorHepG-2High antiproliferative activity[10]
Compound 15 3-heterarylcarbonyl-1,8-naphthyridineNot specifiedEhrlich Ascites CarcinomaBest cytotoxicity among tested compounds[11]

Experimental Protocols

The methodologies employed in the QSAR analysis and biological evaluation of 1,8-naphthyridine derivatives are crucial for interpreting the results and designing future studies.

General QSAR Modeling Workflow

A typical QSAR study on 1,8-naphthyridine derivatives involves the following steps:

  • Data Set Preparation: A series of 1,8-naphthyridine analogs with their corresponding biological activities (e.g., IC50 values) is compiled.[6]

  • Molecular Modeling and Descriptor Calculation: The 2D or 3D structures of the molecules are generated and optimized using computational chemistry software. A wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, are then calculated.[6][12]

  • Model Development: Statistical methods like multiple linear regression (MLR) or comparative molecular field analysis (CoMFA) are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.[3][4][6]

  • Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using internal and external validation techniques.[6]

In Vitro Cytotoxicity Assays

The anticancer activity of the synthesized 1,8-naphthyridine derivatives is commonly evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. A standard protocol is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) value, representing the concentration of the compound required to inhibit 50% of cell growth, is then determined.[13]

Topoisomerase II Inhibition Assay

For compounds designed to target topoisomerase II, their inhibitory activity can be assessed using plasmid-based assays. This method measures the ability of the compounds to inhibit the enzyme's function of relaxing supercoiled DNA.[10]

Visualizing the Path to Discovery

Diagrams illustrating the core concepts and workflows are essential for a clear understanding of the research process.

QSAR_Workflow cluster_Data Data Preparation cluster_Modeling Computational Modeling cluster_Validation Model Validation cluster_Application Application Data_Collection Collection of 1,8-Naphthyridine Analogs and Biological Activity Data Descriptor_Calc Molecular Structure Optimization and Descriptor Calculation Data_Collection->Descriptor_Calc Input Data Model_Dev QSAR Model Development (e.g., MLR, CoMFA) Descriptor_Calc->Model_Dev Calculated Descriptors Validation Internal and External Model Validation Model_Dev->Validation Developed Model SAR_Analysis Structure-Activity Relationship Analysis Validation->SAR_Analysis Validated Model New_Design Design of Novel Potent Analogs SAR_Analysis->New_Design

QSAR study workflow for 1,8-naphthyridine derivatives.

Naphthyridine_Scaffold 1_8_Naphthyridine R1 R1 R2 R2 R3 R3 R4 R4

Core 1,8-naphthyridine scaffold with common substitution points.

TopoII_Inhibition Naphthyridine 1,8-Naphthyridine Derivative TopoII Topoisomerase II Naphthyridine->TopoII Binds to DNA_Cleavage DNA Cleavage Complex Stabilization TopoII->DNA_Cleavage Inhibits Religation Replication_Block DNA Replication and Transcription Block DNA_Cleavage->Replication_Block Apoptosis Apoptosis (Cell Death) Replication_Block->Apoptosis

Simplified signaling pathway for Topoisomerase II inhibition.

References

Navigating the Promise of Naphthyridines: A Comparative Guide to their Antileishmanial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of naphthyridine derivatives as potential antileishmanial agents. It synthesizes available in vitro and in vivo data, details experimental methodologies, and visualizes proposed mechanisms of action to offer an objective overview of this promising class of compounds.

Leishmaniasis, a parasitic disease with a significant global health burden, continues to demand novel therapeutic strategies due to the limitations of current treatments, including toxicity and emerging drug resistance. Naphthyridine derivatives have emerged as a noteworthy scaffold in the pursuit of new antileishmanial drugs, demonstrating potent activity in preclinical studies. This guide delves into the data supporting their development, focusing on the correlation between laboratory assays and animal model efficacy.

Comparative Antileishmanial Potency: In Vitro Activity

A range of naphthyridine derivatives, including 1,5-naphthyridines, 1,8-naphthyridines, and 8-hydroxy-naphthyridines, have been evaluated for their efficacy against various Leishmania species. The following tables summarize the in vitro activity of representative compounds against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite, alongside their cytotoxicity against mammalian cells to determine their selectivity.

Table 1: In Vitro Antileishmanial Activity of 1,5-Naphthyridine Derivatives against Leishmania infantum

CompoundPromastigote IC50 (µM)Amastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI) (CC50/Amastigote IC50)Reference
1,5-Naphthyridine 22 > 250.58 ± 0.03157.5 ± 5.4271.5[1]
Amphotericin B 0.21 ± 0.020.32 ± 0.05> 20> 62.5[1]

Table 2: In Vitro Antileishmanial Activity of 8-Hydroxy-naphthyridine Derivatives against Leishmania donovani

CompoundAmastigote pEC50THP-1 Cell pEC50Selectivity (approx. fold)Reference
Compound 1 6.54.5100[2][3]
Amphotericin B 6.7--[2][3]
Miltefosine 5.4--[2][3]

(Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.)

Correlation in Animal Models: In Vivo Efficacy

Translating promising in vitro results into in vivo efficacy is a critical step in drug development. While comprehensive in vivo data for a wide range of naphthyridine derivatives is still emerging, some studies have demonstrated proof-of-concept in murine models of leishmaniasis.

One study investigating an 8-hydroxy-naphthyridine derivative, compound 16, in a mouse model of visceral leishmaniasis caused by L. donovani showed a 46% reduction in parasite burden in the liver after twice-daily intraperitoneal dosing at 50 mg/kg.[2][3] However, this fell short of the desired >70% reduction, and pharmacokinetic analysis revealed rapid clearance of the compound from the blood.[2][3] This highlights the importance of optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy.

Unraveling the Mechanism of Action

Two primary mechanisms of action have been proposed for the antileishmanial activity of naphthyridine derivatives: inhibition of DNA topoisomerase I and sequestration of divalent metal cations.

Inhibition of Leishmania DNA Topoisomerase I

Leishmania DNA topoisomerase I (LdTopI) is a crucial enzyme involved in DNA replication, transcription, and recombination, making it an attractive drug target.[1] Unlike its human counterpart, the leishmanial enzyme is a heterodimer, offering a potential window for selective inhibition.[4] Certain 1,5-naphthyridine derivatives have been shown to be potent inhibitors of LdTopIB.[1] The proposed mechanism involves the stabilization of the covalent complex between the enzyme and DNA, leading to lethal DNA breaks.

G cluster_0 Leishmania DNA Topoisomerase I Catalytic Cycle cluster_1 Inhibition by Naphthyridine Derivatives Supercoiled_DNA Supercoiled DNA Non_covalent_binding Non-covalent binding of LdTopI to DNA Supercoiled_DNA->Non_covalent_binding Cleavage Single-strand DNA cleavage & formation of covalent LdTopI-DNA complex Non_covalent_binding->Cleavage Strand_rotation Controlled strand rotation Cleavage->Strand_rotation Stabilization Stabilization of LdTopI-DNA covalent complex Religation DNA religation Strand_rotation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Naphthyridine Naphthyridine Derivative Naphthyridine->Stabilization DNA_damage Accumulation of DNA strand breaks Stabilization->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Inhibition of Leishmania DNA Topoisomerase I by Naphthyridine Derivatives.
Sequestration of Divalent Metal Cations

Another proposed mechanism of action for some 8-hydroxy-naphthyridine derivatives is the chelation of essential divalent metal cations, such as zinc (Zn²⁺) and iron (Fe²⁺).[5] These metal ions are crucial cofactors for numerous parasitic enzymes and play a vital role in processes like redox balance and DNA synthesis.[6][7] By sequestering these metals, the naphthyridine derivatives disrupt these essential pathways, leading to parasite death.[5]

G cluster_0 Essential Parasite Processes cluster_1 Inhibition by Naphthyridine Derivatives Metal_Ions Divalent Metal Ions (e.g., Zn²⁺, Fe²⁺) Enzyme_Cofactor Enzyme Cofactor Metal_Ions->Enzyme_Cofactor Chelation Chelation of Divalent Metal Ions Redox_Balance Redox Balance Enzyme_Cofactor->Redox_Balance DNA_Synthesis DNA Synthesis Enzyme_Cofactor->DNA_Synthesis Parasite_Viability Parasite Viability Redox_Balance->Parasite_Viability DNA_Synthesis->Parasite_Viability Naphthyridine 8-Hydroxy-naphthyridine Derivative Naphthyridine->Chelation Depletion Depletion of Intracellular Metal Ions Chelation->Depletion Disruption Disruption of Essential Pathways Depletion->Disruption Parasite_Death Parasite Death Disruption->Parasite_Death

Metal Chelation Mechanism of 8-Hydroxy-naphthyridine Derivatives.

Experimental Protocols

This section provides a summary of the key experimental methodologies employed in the cited studies to facilitate reproducibility and further investigation.

In Vitro Antileishmanial Activity Assays
  • Parasite Culture: Leishmania promastigotes are typically cultured in standard liquid media such as M199 or RPMI-1640 supplemented with fetal bovine serum (FBS) at 24-26°C. Axenic amastigotes can be cultured at 37°C in a mildly acidic medium.

  • Intracellular Amastigote Assay: Peritoneal macrophages from BALB/c mice or human monocytic cell lines (e.g., THP-1) are infected with stationary-phase promastigotes. After internalization and transformation into amastigotes, the infected cells are treated with the test compounds.

  • Determination of IC50 and CC50: The 50% inhibitory concentration (IC50) against promastigotes and amastigotes, and the 50% cytotoxic concentration (CC50) against host cells, are determined using colorimetric assays such as the MTT or resazurin reduction assays. Parasite numbers can also be quantified by microscopy after Giemsa staining.

In Vivo Antileishmanial Activity Assays
  • Animal Model: BALB/c mice are a commonly used susceptible model for both visceral and cutaneous leishmaniasis.

  • Infection: For visceral leishmaniasis, mice are infected intravenously or intraperitoneally with L. donovani or L. infantum promastigotes or amastigotes. For cutaneous leishmaniasis, parasites are inoculated subcutaneously into the footpad or the base of the tail.

  • Treatment: Naphthyridine derivatives are typically administered intraperitoneally or orally for a specified number of days, starting at a defined time point post-infection.

  • Determination of Parasite Load: The parasite burden in the liver, spleen, and bone marrow (for visceral leishmaniasis) or at the lesion site (for cutaneous leishmaniasis) is quantified. This can be done by:

    • Limiting Dilution Assay: Serial dilutions of tissue homogenates are cultured to determine the highest dilution at which viable parasites can be grown.

    • Microscopy: Giemsa-stained tissue imprints are examined to count the number of amastigotes per host cell nucleus, and the results are often expressed in Leishman-Donovan Units (LDU).

    • Quantitative PCR (qPCR): Parasite DNA is quantified in tissue samples relative to a host gene.

Conclusion and Future Directions

Naphthyridine derivatives represent a promising and versatile scaffold for the development of new antileishmanial drugs. Their potent in vitro activity against various Leishmania species and their distinct mechanisms of action provide a strong foundation for further research. However, the limited in vivo efficacy data underscores the need for a concerted effort to optimize the pharmacokinetic properties of these compounds to improve their bioavailability and exposure at the site of infection. A more robust correlation between in vitro potency and in vivo efficacy needs to be established through systematic studies. Future research should focus on structure-activity relationship (SAR) and structure-property relationship (SPR) studies to design next-generation naphthyridine derivatives with improved drug-like properties, ultimately leading to the identification of clinical candidates to combat this neglected tropical disease.

References

Safety Operating Guide

Essential Safety and Operational Guidance for 3-Phenyl-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of 3-Phenyl-1,8-naphthyridin-2(1H)-one. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the general properties of structurally related 1,8-naphthyridinone derivatives and heterocyclic nitrogen compounds. As the toxicological properties of this compound are not well-documented, it should be handled with caution as a potentially hazardous substance.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific hazard data is unavailable, related naphthyridinone compounds are known to be pharmacologically active. Therefore, it is prudent to assume that this compound may be biologically active and could present hazards such as skin and eye irritation, and potential respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for breakthrough times and dispose of gloves after handling or in case of contamination.
Eye Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatA standard laboratory coat should be worn and kept fastened. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection Use in a well-ventilated areaAll handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Handling and Storage

Operational Plan:

  • Engineering Controls: All weighing and solution preparation activities must be conducted within a chemical fume hood to minimize exposure.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Accidental Release and First Aid Measures

Spill Response:

  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Small Spills (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

First Aid:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.

Experimental Workflow

The following diagram outlines a typical workflow for handling this compound in a research setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Information (SDS for related compounds) B Don Appropriate PPE A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Dispose of Waste in Designated Hazardous Waste Container F->G H Doff PPE and Wash Hands G->H

Chemical Handling Workflow

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.